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Core Science & Biosynthesis

Foundational

Fmoc-D-Lys(Ac)-OH in Advanced Peptide Engineering: Structural Dynamics, Synthesis Protocols, and Epigenetic Applications

Executive Summary In the rapidly evolving landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids is a critical strategy for overcoming the poor pharmacokinetic profiles of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids is a critical strategy for overcoming the poor pharmacokinetic profiles of natural peptides. Fmoc-D-Lys(Ac)-OH is a highly specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS). By combining D-chirality with an acetylated epsilon-amine, this derivative allows researchers to engineer protease-resistant peptidomimetics and highly stable epigenetic probes.

This technical whitepaper provides an in-depth analysis of the chemical structure, physical properties, and mechanistic utility of Fmoc-D-Lys(Ac)-OH. Furthermore, it establishes a self-validating experimental protocol for its incorporation into complex peptide sequences.

Chemical Structure & Physical Properties

Fmoc-D-Lys(Ac)-OH, formally known as (2R)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is an orthogonally protected derivative of D-lysine. The molecule features three distinct functional domains:

  • Fmoc Group (N-alpha): A base-labile protecting group that temporarily masks the primary amine during peptide chain elongation.

  • D-Lysine Core: The unnatural enantiomer of L-lysine, which inverts the spatial orientation of the side chain.

  • Acetyl Group (N-epsilon): A permanent modification on the side-chain amine that neutralizes its positive charge and mimics natural post-translational modifications (PTMs).

Quantitative data and physical properties are summarized in Table 1 below, cross-referenced from the [1] and [2].

Table 1: Physical and Chemical Properties of Fmoc-D-Lys(Ac)-OH

PropertyValue
Chemical Name N-alpha-Fmoc-N-epsilon-acetyl-D-lysine
CAS Number 320410-22-8
Molecular Formula C₂₃H₂₆N₂O₅
Molecular Weight 410.47 g/mol
Appearance White to slight yellow/beige powder
Solubility Highly soluble in DMF, DMSO, and NMP
Stereochemistry D-isomer (R-configuration)
Storage Temperature 2–8 °C (Desiccated)

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

As an application scientist, selecting the correct building block requires an understanding of the causality behind molecular behavior. Fmoc-D-Lys(Ac)-OH is chosen for two primary mechanistic reasons:

A. Stereochemical Stability & Protease Resistance

Endogenous proteases, particularly trypsin, recognize and cleave peptide bonds adjacent to the carboxyl group of basic L-amino acids (L-Lys and L-Arg). By substituting L-lysine with its D-enantiomer, the stereocenter is inverted. This spatial rearrangement prevents the protease active site from successfully docking and hydrolyzing the peptide bond, thereby conferring absolute resistance to trypsin-like degradation and significantly extending the in vivo half-life of the peptide [5].

B. Orthogonal Stability of the Acetyl Group

In standard Fmoc-SPPS, side-chain protecting groups (like Boc or tBu) are typically acid-labile and are removed during the final cleavage step. However, the acetyl (Ac) group on Fmoc-D-Lys(Ac)-OH forms a stable amide bond with the epsilon-amine. This bond is completely orthogonal to the synthesis conditions: it resists the 20% piperidine used for iterative Fmoc deprotection and easily withstands the 95% trifluoroacetic acid (TFA) used during global cleavage [3]. Consequently, the acetyl modification is permanently incorporated into the final therapeutic sequence.

Experimental Protocol: Self-Validating Fmoc-SPPS Workflow

The following step-by-step protocol details the incorporation of Fmoc-D-Lys(Ac)-OH into a growing peptide chain. This methodology is designed as a self-validating system to ensure high-fidelity coupling, adapting standard practices from [4].

Step 1: Resin Preparation & Swelling
  • Procedure: Suspend the resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) and agitate for 1 hour.

  • Causality: Polystyrene and PEG-based resins exist in a collapsed state when dry. Swelling in DMF expands the polymer matrix, maximizing the thermodynamic accessibility of the reactive amine sites for subsequent coupling.

Step 2: Fmoc Deprotection
  • Procedure: Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 mins, then 15 mins). Wash thoroughly with DMF (5x).

  • Causality: Piperidine acts as a mild base that initiates an E1cb elimination mechanism. It abstracts the acidic proton of the fluorenyl ring, eliminating the Fmoc group as dibenzofulvene, which is then scavenged by excess piperidine to prevent re-attachment [3].

Step 3: Amino Acid Activation
  • Procedure: Dissolve 3.0 equivalents of Fmoc-D-Lys(Ac)-OH, 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide), and 3.0 eq of Oxyma Pure in DMF. Stir for 3 minutes before adding to the resin.

  • Causality: DIC reacts with the carboxylic acid of the amino acid to form a highly reactive O-acylisourea intermediate. Oxyma acts as a nucleophile to form a stable active ester. Using Oxyma is critical when coupling D-amino acids, as it suppresses oxazolone formation, thereby preventing any risk of epimerization back to the L-isomer.

Step 4: Coupling Reaction
  • Procedure: Add the activated amino acid solution to the resin and agitate at room temperature for 1 to 2 hours.

Step 5: Validation Check (The Kaiser Test)
  • Procedure: Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

  • Causality (Self-Validation): A successful coupling leaves no free primary amines, resulting in a yellow/colorless bead . If the beads turn dark blue , unreacted amines remain, and the coupling step (Steps 3-4) must be repeated. This ensures the protocol is self-correcting before moving to the next cycle.

Step 6: Global Cleavage
  • Procedure: Once the sequence is complete, treat the resin with a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

  • Causality: TFA cleaves the peptide from the solid support and removes acid-labile side-chain protecting groups. The acetyl group on the D-Lysine remains intact. TIPS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing unwanted side reactions.

SPPS Workflow Visualization

SPPS_Workflow Resin 1. Resin Swelling (DMF, 1h) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Activate 4. Amino Acid Activation (Fmoc-D-Lys(Ac)-OH + DIC/Oxyma) Wash1->Activate Couple 5. Coupling Reaction (Room Temp, 1-2h) Activate->Couple Validate Validation: Kaiser Test (Blue = Recouple, Yellow = Proceed) Couple->Validate Validate->Activate Fail (Blue) Wash2 6. Wash (DMF) Validate->Wash2 Pass (Yellow) Wash2->Deprotect Next Cycle Cleave 7. Global Cleavage (TFA/TIPS/H2O) Wash2->Cleave Synthesis Complete

Figure 1: Cyclical Fmoc-SPPS workflow for Fmoc-D-Lys(Ac)-OH integration.

Applications in Drug Development & Epigenetics

The strategic inclusion of Fmoc-D-Lys(Ac)-OH extends far beyond basic peptide synthesis; it is a vital tool in modern drug discovery:

  • Targeting Epigenetic Readers: Acetyl-lysine (Kac) is a fundamental post-translational modification on histone tails, associated with active gene transcription. "Reader" proteins, such as those containing Bromodomains (BRDs), specifically recognize and bind to these Kac marks [6]. By synthesizing peptides that incorporate D-Lys(Ac), researchers can create metabolically stable, competitive inhibitors that block BRD-chromatin interactions without being rapidly degraded by cellular proteases.

  • Pharmacokinetic Optimization: The primary amine of natural lysine is highly basic and positively charged at physiological pH, which can hinder cellular uptake. Acetylation neutralizes this charge, increasing the overall lipophilicity and membrane permeability of the peptide, thereby aiding in intracellular target engagement.

References

  • PubChem. "Fmoc-D-Lys(Ac)-OH - Compound Summary." National Center for Biotechnology Information.[Link]

  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine.[Link]

  • Carmona, G., et al. "Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics." PubMed Central (PMC).[Link]

  • Fujisawa, T., et al. "Bromodomains: Are Readers Right for Epigenetic Therapy?" PubMed Central (PMC).[Link]

Exploratory

A Technical Guide to the Mass Spectrometric Characterization of Fmoc-D-Lys(Ac)-OH

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-acetyl-D-lysine (Fmoc-D-Lys(Ac)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-acetyl-D-lysine (Fmoc-D-Lys(Ac)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of acetylated lysine residues to study post-translational modifications. Accurate characterization is paramount to ensure the integrity of synthetic peptides used in research and drug development. This document details the precise molecular weight and expected mass spectrometry data, offering field-proven insights and step-by-step protocols for its unambiguous identification using modern mass spectrometry techniques.

Core Physicochemical Properties

The foundation of any analytical characterization is an understanding of the molecule's fundamental properties. Fmoc-D-Lys(Ac)-OH is a derivative of the amino acid D-lysine, protected at the alpha-amino group with an Fmoc moiety and acetylated at the epsilon-amino group of the side chain.

PropertyValueSource
Chemical Formula C₂₃H₂₆N₂O₅[1][2]
Average Molecular Weight 410.46 g/mol [2][3]
Monoisotopic Exact Mass 410.184172 Da [1][2]
CAS Number 320410-22-8[1]

The monoisotopic exact mass is the crucial value for high-resolution mass spectrometry (HRMS), as it represents the mass of the molecule with the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

cluster_Fmoc Fmoc Group cluster_Lys D-Lysine Backbone cluster_Ac Acetyl Group Fmoc_C C Fmoc_CH2 CH₂ Fmoc_O O Fmoc_CH2->Fmoc_O Fmoc_Ring1 Fluorenyl Ring Fmoc_CH2->Fmoc_Ring1 Fmoc_CO C=O Fmoc_O->Fmoc_CO Lys_N N-H Fmoc_CO->Lys_N α-Amide Bond Lys_Ca α-C(H) Lys_N->Lys_Ca Lys_CO COOH Lys_Ca->Lys_CO Lys_Sidechain (CH₂)₄ Lys_Ca->Lys_Sidechain Ac_NH N-H Lys_Sidechain->Ac_NH ε-Amide Bond Ac_CO C=O Ac_NH->Ac_CO Ac_CH3 CH₃ Ac_CO->Ac_CH3

Caption: Molecular structure of Fmoc-D-Lys(Ac)-OH.

Mass Spectrometric Analysis: Principles and Workflow

Electrospray ionization (ESI) is the preferred method for analyzing moderately polar, non-volatile molecules like protected amino acids.[4][5] ESI generates gas-phase ions from a liquid solution with minimal fragmentation, making it ideal for determining the intact molecular weight.[6] The analysis is typically performed in positive ion mode, as the molecule can be readily protonated.

The general workflow involves dissolving the analyte in a suitable solvent, introducing it into the ESI source where it is ionized, and then analyzing the resulting ions in the mass spectrometer.

Caption: Standard ESI-MS and MS/MS workflow for characterization.

High-Resolution Mass Spectrum (MS1)

In a high-resolution full-scan mass spectrum, Fmoc-D-Lys(Ac)-OH will primarily be observed as its protonated molecule, [M+H]⁺. The high resolving power of modern instruments, such as Orbitrap or TOF analyzers, allows for the determination of the m/z value with exceptional accuracy (typically < 5 ppm), which is crucial for confirming the elemental composition.

The causality for observing these specific ions is the ionization process. The protonated molecule [M+H]⁺ is formed by the addition of a proton, often from an acidic solvent additive like formic acid.[6][7] Adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also commonly observed due to the ubiquitous presence of these salts in laboratory glassware and solvents.

Table 1: Predicted m/z Values for Intact Fmoc-D-Lys(Ac)-OH (Based on a monoisotopic mass of 410.184172 Da)

Ion SpeciesFormulaCharge (z)Calculated m/z
[M+H]⁺ [C₂₃H₂₇N₂O₅]⁺ +1 411.19145
[M+Na]⁺[C₂₃H₂₆N₂O₅Na]⁺+1433.17339
[M+K]⁺[C₂₃H₂₆N₂O₅K]⁺+1449.14733

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is required to validate the molecular structure. In this process, the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 411.19) is isolated and fragmented, typically via collision-induced dissociation (CID).[8] The resulting fragment ions provide a fingerprint of the molecule's structure.

The fragmentation of Fmoc-protected amino acids is highly predictable.[9][10] The most prominent fragmentation events are associated with the labile Fmoc protecting group.

  • Fluorenylmethyl Cation: The most characteristic signature is the formation of the stable fluorenylmethyl cation at m/z 179.0855 . This occurs via cleavage of the C-O bond of the carbamate.

  • Neutral Loss of Fluorenylmethanol or related species: The Fmoc group can also be lost as a neutral molecule, often observed as a loss of 178 Da (fluorene) or 222 Da (the entire Fmoc group).[9]

Further fragmentation occurs along the lysine backbone, allowing for confirmation of the acetylated side chain.

G cluster_frags Primary Fragments precursor [M+H]⁺ m/z 411.19 frag1 Fluorenylmethyl Cation [C₁₄H₁₁]⁺ m/z 179.09 precursor->frag1 Cleavage of Fmoc frag2 [M+H - C₁₅H₁₀O₂]⁺ (Loss of Fmoc) m/z 189.12 precursor->frag2 Neutral Loss frag3 [M+H - H₂O]⁺ m/z 393.18 precursor->frag3 Loss of Water frag4 [M+H - CO₂]⁺ m/z 367.20 precursor->frag4 Loss of CO₂

Caption: Predicted major fragmentation pathways for [Fmoc-D-Lys(Ac)-OH+H]⁺.

Table 2: Predicted Major Fragment Ions in MS/MS Spectrum

Calculated m/zProposed FormulaDescription
393.1809[C₂₃H₂₅N₂O₄]⁺[M+H - H₂O]⁺, Neutral loss of water from the carboxylic acid.
367.2016[C₂₂H₂₇N₂O₃]⁺[M+H - CO₂]⁺, Neutral loss of carbon dioxide.
233.1077[C₈H₁₇N₂O₃]⁺[M+H - C₁₅H₁₀O₂]⁺, Loss of the Fmoc group as a neutral species.
179.0855 [C₁₄H₁₁]⁺ Fluorenylmethyl cation. A signature fragment for Fmoc-protection. [9]
143.1128[C₈H₁₅N₂O]⁺Fragment corresponding to the acetylated lysine side chain after backbone cleavage.
101.0706[C₅H₉N₂O]⁺Immonium-related ion of the acetylated lysine side chain.

Experimental Protocol for Verification

This protocol provides a self-validating system for the characterization of Fmoc-D-Lys(Ac)-OH using ESI-MS.

A. Materials and Reagents

  • Fmoc-D-Lys(Ac)-OH standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Calibrated High-Resolution Mass Spectrometer (e.g., Q-Exactive, Synapt G2-Si)

B. Sample Preparation

  • Prepare Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Fmoc-D-Lys(Ac)-OH and dissolve it in 1 mL of ACN.

  • Prepare Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of ACN and water.

  • Acidify: Add formic acid to the working solution to a final concentration of 0.1% to promote efficient protonation.[7]

  • Vortex: Gently vortex the solution to ensure homogeneity.

C. Instrument Setup and Data Acquisition

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Infusion: Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Full Scan Parameters:

    • Mass Range: m/z 100-1000

    • Resolution: >70,000 (to ensure mass accuracy)

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 100 - 150 °C

  • MS/MS (dd-MS2) Parameters:

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 411.19 ± 0.5 Da.

    • Activation: Collision-Induced Dissociation (CID).

    • Collision Energy: Perform a stepped collision energy experiment (e.g., 15, 25, 40 eV) to observe both low-energy (parent loss) and high-energy (signature) fragments.

    • Resolution: >17,500

Data Interpretation and Validation

A successful validation requires a multi-point confirmation:

  • Intact Mass Confirmation: The measured m/z of the most abundant ion in the MS1 spectrum should match the calculated m/z for [M+H]⁺ (411.19145) within 5 ppm. The presence of Na⁺ and K⁺ adducts further supports this assignment.

  • Isotopic Pattern: The observed isotopic distribution for the [M+H]⁺ ion should match the theoretical distribution for the formula C₂₃H₂₇N₂O₅.

  • Fragmentation Signature: The MS/MS spectrum must contain the key diagnostic fragment ions listed in Table 2. The presence of the m/z 179.09 ion is considered definitive proof of the Fmoc group.[9] The other fragments should also be present and match their calculated masses, confirming the integrity of the lysine backbone and the acetyl modification.

By following this comprehensive approach, researchers and drug development professionals can confidently verify the identity and purity of Fmoc-D-Lys(Ac)-OH, ensuring the quality and reliability of their subsequent peptide synthesis and research endeavors.

References

  • PubChem. Fmoc-D-Lys(Ac)-OH | C23H26N2O5. National Center for Biotechnology Information. [Link]

  • PubChem. Fmoc-Lys(Ac)-OH | C23H26N2O5. National Center for Biotechnology Information. [Link]

  • Watanabe Chemical Industries, LTD. 159766-56-0 Fmoc-Lys(Ac)-OH. Watanabe Chemical Industries, LTD. [Link]

  • Dobson, C. M., & Sali, A. (1995). Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins. Structure, 3(9), 861-865. [Link]

  • Tagliacozzi, D., et al. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(6), 1378-1384. [Link]

  • Barrow, M. P., & Headley, J. V. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry, 25(14), 1949-1958. [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of Mass Spectrometry, 37(7), 663-675. [Link]

  • Genin, E., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Genomics. Peptide Fragmentation Patterns in Mass Spectrometry.[Link]

Sources

Foundational

Fmoc-D-Lys(Ac)-OH: A Comprehensive Technical Guide on Properties, Safety, and Applications in Advanced Peptide Synthesis

Executive Summary In the rapidly evolving landscape of peptide-based therapeutics and epigenetic research, the structural modification of amino acid building blocks is paramount. Fmoc-D-Lys(Ac)-OH (N-alpha-Fmoc-N-epsilon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptide-based therapeutics and epigenetic research, the structural modification of amino acid building blocks is paramount. Fmoc-D-Lys(Ac)-OH (N-alpha-Fmoc-N-epsilon-acetyl-D-lysine) represents a highly specialized, orthogonally protected amino acid derivative [1]. By combining the stereochemical inversion of the D-enantiomer with the epsilon-acetylation of the lysine side chain, this building block enables the synthesis of peptides that exhibit profound metabolic stability and precise target engagement with epigenetic modulators, such as Histone Deacetylases (HDACs) and bromodomain "readers" [4].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a deep mechanistic understanding, rigorous safety data, and field-proven protocols for integrating Fmoc-D-Lys(Ac)-OH into Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Profiling & Safety Data Sheet (SDS)

Before initiating any synthetic workflow, a rigorous understanding of the compound's physical properties and hazard profile is required. The data below synthesizes the standardized chemical identity and the Global Harmonized System (GHS) safety parameters [1][2][3].

Table 1: Chemical and Physical Properties
PropertyValueCausality / Significance in Synthesis
CAS Number 320410-22-8Unique identifier for regulatory and procurement tracking.
Molecular Formula C₂₃H₂₆N₂O₅Determines stoichiometric calculations during SPPS.
Molecular Weight 410.47 g/mol Critical for calculating molar equivalents (typically 3-5x excess in coupling).
Stereochemistry D-isomer (R-configuration)Confers resistance to endogenous L-proteases.
Protecting Groups α-Fmoc, ε-AcetylFmoc allows base-labile iterative elongation; Acetyl mimics natural PTMs.
Table 2: Safety Data Sheet (SDS) & Handling Protocols

Sourced from standardized GHS safety documentation [3].

Hazard ParameterSpecificationLaboratory Mitigation Strategy
Signal Word WarningHandle strictly within a certified chemical fume hood.
Pictograms GHS07 (Harmful/Irritant)Mandates the use of proper PPE (nitrile gloves, lab coat, safety goggles).
Hazard Statements H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Precautionary P260, P264, P280Do not breathe dust (P260). Wash hands thoroughly (P264). Wear PPE (P280).
Response P301+P310, P302+P352IF SWALLOWED: Call POISON CENTER. IF ON SKIN: Wash with plenty of water.
Storage 2–8°C, desiccatedPrevents premature degradation or hydrolysis of the Fmoc group.

Mechanistic Rationale: The E-E-A-T Perspective

To design effective therapeutic peptides, one must understand the causality behind structural modifications. Fmoc-D-Lys(Ac)-OH is not merely a structural variant; it is a rationally designed tool for overcoming two major hurdles in peptide drug development:

  • The Causality of D-Chirality (Proteolytic Evasion): Natural peptides composed of L-amino acids are rapidly degraded by endogenous proteases (e.g., trypsin, which cleaves at the carboxyl side of lysine). By incorporating the D-enantiomer, the stereocenter is inverted. This creates a spatial mismatch within the active site of natural proteases, rendering the peptide bond essentially "invisible" to enzymatic cleavage. This causality directly translates to a prolonged pharmacokinetic half-life in vivo [4][5].

  • The Causality of Epsilon-Acetylation (Epigenetic Mimicry): Lysine acetylation neutralizes the positive charge of the primary amine, increasing the lipophilicity of the peptide. More importantly, acetylated lysine is a fundamental post-translational modification (PTM) found on histone tails. Peptides synthesized with D-Lys(Ac) can act as stable, non-degradable mimics to probe or inhibit epigenetic "readers" (like BRD4) and "erasers" (like HDACs), providing a robust platform for structure-activity relationship (SAR) studies [4].

Visualization: Epigenetic Target Engagement

Epigenetic_Pathway Peptide D-Lys(Ac) Peptide Drug Protease Endogenous Proteases (e.g., Trypsin) Peptide->Protease Resists cleavage (D-chirality) HDAC Histone Deacetylase (HDAC / Erasers) Peptide->HDAC Binds active site (Ac modification) Bromodomain Bromodomain Readers (e.g., BRD4) Peptide->Bromodomain Acts as acetyl-mimic Stability High Metabolic Stability (Prolonged Half-Life) Protease->Stability Blocked Binding Target Engagement (Epigenetic Modulation) HDAC->Binding Bromodomain->Binding Stability->Binding Sustains interaction

Mechanistic pathway of D-Lys(Ac) peptides resisting proteolysis and targeting epigenetic readers.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following methodology outlines the incorporation of Fmoc-D-Lys(Ac)-OH into a growing peptide chain using standard Fmoc-SPPS chemistry [4][5]. To ensure scientific integrity, this protocol incorporates a self-validating system (The Kaiser Test) to empirically verify the success of the reaction before proceeding.

Step-by-Step Methodology

Step 1: Resin Swelling

  • Action: Weigh the desired amount of Rink Amide resin (for a C-terminal amide) into a fritted reaction vessel. Add Dimethylformamide (DMF) (10 mL/g of resin).

  • Causality: Swelling expands the polystyrene matrix, exposing the reactive sites to ensure uniform coupling kinetics. Agitate for 30 minutes, then drain.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

  • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a β-elimination mechanism, exposing the primary amine for the next coupling step.

  • Wash: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which would otherwise prematurely deprotect the incoming amino acid.

Step 3: Amino Acid Activation and Coupling

  • Action: In a separate vial, dissolve 4 molar equivalents (relative to resin loading) of Fmoc-D-Lys(Ac)-OH and 4 eq. of Oxyma Pure in DMF. Add 4 eq. of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate.

  • Action: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Causality: DIC forms an highly reactive O-acylisourea intermediate with the carboxylic acid of the Fmoc-D-Lys(Ac)-OH. Oxyma Pure prevents racemization and suppresses side reactions.

Step 4: Self-Validation (The Kaiser Test)

  • Action: Extract a few resin beads and wash them with ethanol. Add 1 drop each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100°C for 3 minutes.

  • Validation Logic:

    • Blue Beads (Positive): Indicates unreacted primary amines. Action: Re-couple the amino acid. Do not proceed.

    • Colorless/Yellow Beads (Negative): Indicates complete coupling. Action: Proceed to the next deprotection cycle.

Step 5: Global Cleavage

  • Action: Once the sequence is complete, treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 2 hours.

  • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups on other residues. Note: The epsilon-acetyl group on the D-Lys is stable to TFA and will remain intact on the final peptide. Precipitate the cleaved peptide in cold diethyl ether and lyophilize.

Visualization: SPPS Workflow

SPPS_Workflow Start Resin Preparation (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 DMF Wash (Remove Piperidine) Deprotect->Wash1 Couple Coupling Fmoc-D-Lys(Ac)-OH (DIC / Oxyma Pure) Wash1->Couple Wash2 DMF Wash (Remove Excess Reagents) Couple->Wash2 Test Kaiser Test (Self-Validation) Wash2->Test Test->Deprotect If Negative (Proceed) Test->Couple If Positive (Re-couple) Cleavage Global Cleavage (TFA / Scavengers) Test->Cleavage If Sequence Complete End Purified D-Lys(Ac) Peptide (Ready for Assay) Cleavage->End

Workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Ac)-OH with self-validating steps.

References

  • PubChem. "Fmoc-D-Lys(Ac)-OH Compound Summary". National Institutes of Health.[Link]

  • Kumar, V., Murray, T. F., & Aldrich, J. V. (2000). "Extended TIP(P) Analogues as Precursors for Labeled δ-Opioid Receptor Ligands". Journal of Medicinal Chemistry, 43(26), 5050-5054.[Link]

Exploratory

Solvation Dynamics and Application Protocols for Fmoc-D-Lys(Ac)-OH in Solid-Phase Peptide Synthesis

Executive Summary Fmoc-D-Lys(Ac)-OH (CAS: 320410-22-8) is an essential unnatural amino acid building block utilized in the synthesis of D-peptide therapeutics, peptidomimetics, and protease-resistant epigenetic probes. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-D-Lys(Ac)-OH (CAS: 320410-22-8) is an essential unnatural amino acid building block utilized in the synthesis of D-peptide therapeutics, peptidomimetics, and protease-resistant epigenetic probes. A fundamental challenge in incorporating modified amino acids with hydrogen-bonding side chains—such as the N-ε-acetyl group—is overcoming intermolecular aggregation during Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an authoritative analysis of the solubility profile of Fmoc-D-Lys(Ac)-OH in N,N-Dimethylformamide (DMF) and other organic solvents, bridging physicochemical theory with actionable, self-validating laboratory protocols.

Structural Causality and Solvation Thermodynamics

The solubility of Fmoc-D-Lys(Ac)-OH is dictated by three distinct structural domains, each interacting differently with the solvent environment[1]:

  • The Fmoc (Fluorenylmethyloxycarbonyl) Group : Highly hydrophobic and planar. In polar protic solvents, it promotes π−π stacking and hydrophobic aggregation, strictly necessitating the use of aprotic organic solvents.

  • The N-ε-Acetyl Group : Unlike standard orthogonal protecting groups (e.g., Boc), the acetyl group is a permanent modification that acts as both a hydrogen bond donor (amide N-H) and acceptor (amide C=O). This dual nature can lead to the formation of supramolecular gel networks if the solvent fails to disrupt these interactions.

  • The α-Carboxyl Group : Requires complete solvation to remain accessible for rapid activation by coupling reagents (e.g., DIC, HATU).

DMF is considered the gold standard solvent for this compound. Its high dielectric constant and strong hydrogen-bond accepting capacity (via the formamide oxygen) effectively outcompete the intermolecular hydrogen bonds of the N-ε-acetyl group, preventing gelation and ensuring a homogeneous solution[1].

Solvation Fmoc Fmoc Group (Hydrophobic) DMF DMF Solvent (High Dipole Moment) Fmoc->DMF Hydrophobic Interactions Ac N-ε-Acetyl Group (H-Bond Donor/Acceptor) Ac->DMF H-Bond Disruption by DMF Oxygen COOH α-Carboxyl Group (Polar/Ionizable) COOH->DMF Dipole-Dipole Interactions Soluble Optimal Solvation State (0.5 M in DMF) DMF->Soluble Prevents Gelation

Structural domains of Fmoc-D-Lys(Ac)-OH interacting with DMF to achieve optimal solvation.

Quantitative Solubility Profile in SPPS Solvents

Because enantiomers exhibit identical scalar physicochemical properties in achiral environments, the solubility profile of Fmoc-D-Lys(Ac)-OH mirrors that of its L-enantiomer (CAS: 159766-56-0). Based on established analytical data, the compound is "clearly soluble" at standard SPPS coupling concentrations (0.5 M) in DMF[2].

The table below summarizes the quantitative solubility data and practical suitability across common organic solvents:

SolventMax Solubility LimitEquivalent MolaritySuitability for SPPS
DMF ~205 mg / mL~0.50 MExcellent (Gold Standard for coupling)[2]
DMSO 100 mg / mL~0.24 MGood (Ideal for stock solutions/assays)[3]
NMP >150 mg / mL~0.35 MExcellent (Alternative for difficult sequences)
DCM <10 mg / mL<0.02 MPoor (Do not use as primary solvation agent)

*Values for NMP and DCM are extrapolated based on general Fmoc-amino acid thermodynamic behavior; DMF and DMSO values are directly cited from manufacturer analytical data.

Experimental Protocol: Preparation and Activation Workflow

Expertise & Trustworthiness : A protocol is only as robust as its internal validation mechanisms. The following step-by-step methodology incorporates visual and chemical checks to ensure complete solvation and optimal coupling efficiency.

Materials Required:
  • Fmoc-D-Lys(Ac)-OH (MW: 410.47 g/mol )

  • Peptide Synthesis Grade DMF (H₂O < 0.01%, amine-free)

  • Coupling Reagents: HATU and DIPEA (or DIC and OxymaPure)

Step-by-Step Methodology:
  • Gravimetric Calculation : For a standard 0.1 mmol scale synthesis requiring a 5-fold excess, weigh exactly 205.2 mg (0.5 mmol) of Fmoc-D-Lys(Ac)-OH into a clean, dry glass vial.

  • Primary Solvation : Add 1.0 mL of peptide synthesis grade DMF to achieve the target concentration of 0.5 M.

  • Agitation and Self-Validation : Vortex the solution vigorously for 60 seconds.

    • Validation Check: Hold the vial against a light source. The solution must be completely transparent with a slight yellow to beige tint, exhibiting no particulate matter[2]. If micro-crystals persist, sonicate at room temperature for 2-3 minutes.

  • Chemical Activation :

    • Add 0.5 mmol of HATU (190.1 mg) dissolved in 0.5 mL DMF, followed immediately by 1.0 mmol of DIPEA (174 µL).

    • Mechanistic Causality: The addition of the non-nucleophilic base (DIPEA) converts the carboxylic acid to a reactive carboxylate, which rapidly attacks the uronium salt of HATU. The solution will turn pale yellow, confirming active ester formation.

  • Coupling Execution : Transfer the activated solution immediately to the resin-containing reaction vessel. Agitate for 45-60 minutes at room temperature.

Workflow A Step 1: Reagent Calculation Target: 0.5 M Fmoc-D-Lys(Ac)-OH B Step 2: Solvent Addition Add dry DMF (Peptide Synthesis Grade) A->B C Step 3: Agitation & Sonication Ensure complete dissolution B->C D Step 4: Activation Add HATU/DIPEA or DIC/OxymaPure C->D E Step 5: Coupling Transfer to SPPS reaction vessel D->E

Step-by-step workflow for the preparation and activation of Fmoc-D-Lys(Ac)-OH in SPPS.

Troubleshooting: Overcoming Sequence-Dependent Aggregation

While Fmoc-D-Lys(Ac)-OH is highly soluble in neat DMF, the growing peptide chain on the solid support may still aggregate due to inter-chain hydrogen bonding. If incomplete coupling is detected (e.g., via a positive Kaiser test), implement the following strategies:

  • Co-Solvent Strategy : Introduce 10-20% DMSO into the DMF coupling solution. DMSO is an exceptional hydrogen-bond disruptor (solubility capacity ~100 mg/mL for this derivative[3]) and can effectively break up secondary structures (like β -sheets) forming on the resin.

  • Alternative Solvents : Switch the primary solvent from DMF to NMP. NMP possesses a slightly higher boiling point and superior solvating power for highly structured, hydrophobic peptide sequences.

References

  • Foc-lys(ac)-oh | Sigma-Aldrich , sigmaaldrich.com,

  • Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0 - Sigma-Aldrich , sigmaaldrich.com, 2

  • Fmoc-Lys(Ac)-OH | Amino Acid Derivative | MedChemExpress , medchemexpress.com, 3

  • CAS 159766-56-0: Fmoc-N'-Acetyl-L-lysine | CymitQuimica , cymitquimica.com,1

Sources

Foundational

Technical Whitepaper: Stability Dynamics and Long-Term Storage Protocols for Fmoc-D-Lys(Ac)-OH

Introduction Fmoc-D-Lys(Ac)-OH (CAS: 320410-22-8) is a critical, unnatural amino acid building block utilized extensively in Solid-Phase Peptide Synthesis (SPPS) for the development of therapeutic peptides. The incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fmoc-D-Lys(Ac)-OH (CAS: 320410-22-8) is a critical, unnatural amino acid building block utilized extensively in Solid-Phase Peptide Synthesis (SPPS) for the development of therapeutic peptides. The incorporation of D-amino acids is a proven pharmacological strategy to confer resistance against endogenous proteases, thereby extending the in vivo half-life of peptide drugs. Structurally, the molecule features an α-amino group protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and an ε-amino group protected by an orthogonal acetyl (Ac) group[1].

While the acetyl side-chain protection is highly stable under standard SPPS conditions, the Fmoc group is inherently susceptible to premature cleavage and degradation if storage and handling environments are not rigorously controlled. This whitepaper outlines the mechanistic vulnerabilities of Fmoc-D-Lys(Ac)-OH and establishes self-validating protocols for its long-term preservation.

Mechanistic Pathways of Degradation

Understanding the chemical vulnerabilities of Fmoc-D-Lys(Ac)-OH is essential for establishing robust storage protocols. The degradation of this compound is primarily driven by three distinct mechanisms:

  • Base-Catalyzed β-Elimination (E1cB): The Fmoc group is specifically designed to be cleaved by secondary amines (e.g., piperidine) during synthesis. However, exposure to trace environmental bases or degraded solvents can trigger premature deprotection. For instance, N,N-Dimethylformamide (DMF), a ubiquitous SPPS solvent, slowly hydrolyzes in the presence of atmospheric moisture to yield formic acid and dimethylamine[2]. The dimethylamine acts as a base, abstracting the acidic proton at the 9-position of the fluorene ring. This leads to the expulsion of dibenzofulvene (DBF) and carbon dioxide, leaving an unwanted free amine[3].

  • Moisture-Induced Hydrolysis: While the solid state is generally stable, the compound is hygroscopic. Absorbed atmospheric moisture not only facilitates the breakdown of residual solvents but can also mediate the slow hydrolysis of the Fmoc carbamate linkage over extended periods[4].

  • Trace Solvent Transesterification: During commercial purification, ethyl acetate is frequently used. Residual ethyl acetate can slowly transesterify with the solid Fmoc-amino acid during long-term storage, generating trace acetic acid[5]. In SPPS, even 0.1% acetic acid contamination acts as a potent capping agent, leading to truncated peptide sequences[5].

FmocDegradation A Fmoc-D-Lys(Ac)-OH (Intact) C Carbanion Intermediate A->C Proton Abstraction B Trace Base / Moisture (e.g., Dimethylamine) B->C D Dibenzofulvene (DBF) + CO2 C->D β-elimination E H-D-Lys(Ac)-OH (Free Amine) C->E Deprotection

Base-catalyzed β-elimination pathway of Fmoc-D-Lys(Ac)-OH triggered by trace impurities.

Optimal Storage Conditions

To mitigate these degradation pathways, storage conditions must strictly control temperature, humidity, and light exposure. The following table synthesizes the quantitative storage parameters required to maintain >99% purity.

Storage StateTemperatureEnvironmental ControlsMaximum Shelf LifeMechanistic Rationale
Solid (Long-Term) -20°CDesiccated, Argon/N2 flushed, Dark> 24 MonthsDeep freezing minimizes thermal kinetic energy, halting solvent transesterification and hydrolysis. Inert gas prevents oxidative damage.
Solid (Active Use) 2°C to 8°CDesiccated, Tightly sealed, Dark6 - 12 MonthsSlows degradation for routine laboratory use. Desiccation prevents moisture-induced hydrolysis[4].
Solution (in DMF/NMP) AmbientFreshly prepared< 24 HoursSolvents like DMF degrade into dimethylamine, causing rapid premature Fmoc cleavage[2]. Freeze-thaw cycles in solution accelerate this[4].

Self-Validating Experimental Protocols

To guarantee scientific integrity, handling and quality control (QC) must function as a self-validating system. The protocols below detail not just the procedural steps, but the causal necessity of each action to ensure the structural fidelity of Fmoc-D-Lys(Ac)-OH.

Protocol A: Moisture-Controlled Sample Retrieval

Objective: Prevent condensation-induced hydrolysis during daily handling.

  • Retrieval: Remove the sealed vial of Fmoc-D-Lys(Ac)-OH from -20°C storage.

  • Equilibration (Critical Step): Place the sealed vial in a desiccator at room temperature for 1 to 2 hours before breaking the seal.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This moisture initiates hydrolysis and accelerates the breakdown of any trace residual solvents into reactive byproducts[4].

  • Weighing: Rapidly weigh the required amount using anti-static spatulas to minimize atmospheric exposure.

  • Inert Purging: Flush the headspace of the source vial with dry Argon or Nitrogen gas for 10 seconds before resealing.

    • Causality: Displacing ambient oxygen and humidity with a heavy inert gas prevents oxidative degradation and moisture ingress during the subsequent return to -20°C.

Protocol B: RP-HPLC Quality Control Validation

Objective: Quantify premature Fmoc cleavage (DBF formation) prior to critical SPPS runs.

  • Sample Preparation: Dissolve 1 mg of Fmoc-D-Lys(Ac)-OH in 1 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Do not use DMF for QC analysis.

    • Causality: Using DMF for the analytical sample can introduce baseline dimethylamine, causing in situ degradation during the analysis that yields false-positive impurity readings[4].

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Elute using a standard gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

  • Detection: Monitor UV absorbance at 254 nm and 301 nm.

    • Causality: The intact Fmoc-amino acid absorbs strongly at 254 nm, while the primary degradation byproduct, dibenzofulvene (DBF), has a distinct, strong absorption maximum at 301 nm.

  • Validation: If the DBF peak area exceeds 0.5% of the total integrated area, the batch must be rejected or repurified to prevent sequence truncation.

QCWorkflow S1 Retrieve Sample from -20°C Storage S2 Equilibrate to RT (in desiccator) S1->S2 Prevents condensation S3 Dissolve in ACN/H2O (HPLC Grade) S2->S3 Avoids DMF-induced cleavage S4 RP-HPLC Analysis (UV detection at 254/301 nm) S3->S4 D1 DBF or Free Amine Detected? S4->D1 R1 Reject / Repurify (>0.5% Impurity) D1->R1 Yes R2 Approve for SPPS (≤0.5% Impurity) D1->R2 No

Self-validating RP-HPLC quality control workflow for Fmoc-D-Lys(Ac)-OH.

References

  • PubChem. "Fmoc-D-Lys(Ac)-OH | C23H26N2O5 | CID 95473865". National Institutes of Health (NIH). URL:[Link]

  • ACS Publications. "Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent". ACS Sustainable Chemistry & Engineering. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Chemical Shifts and Characterization of Fmoc-D-Lys(Ac)-OH

This guide provides a detailed technical analysis of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-acetyl-D-lysine, commonly referred to as Fmoc-D-Lys(Ac)-OH. It is intended for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical analysis of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-acetyl-D-lysine, commonly referred to as Fmoc-D-Lys(Ac)-OH. It is intended for researchers, scientists, and professionals in drug development and peptide synthesis who utilize this critical building block. This document offers a comprehensive exploration of its structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, underpinned by fundamental principles and practical, field-tested insights.

Introduction: The Significance of Fmoc-D-Lys(Ac)-OH in Peptide Chemistry

Fmoc-D-Lys(Ac)-OH is a pivotal derivative of the amino acid lysine, engineered for precise application in solid-phase peptide synthesis (SPPS). The molecule incorporates two key modifications: an Nα-Fmoc protecting group and an Nε-acetyl group. The Fmoc group provides a base-labile protecting strategy for the alpha-amino group, essential for the stepwise elongation of peptide chains. The 'D' designation indicates the D-configuration of the chiral center, which is instrumental in designing peptides with enhanced stability against enzymatic degradation.

The acetylation of the ε-amino group of the lysine side chain serves a crucial role in mimicking post-translational modifications (PTMs). Lysine acetylation is a fundamental mechanism in regulating protein function and gene expression. The use of Fmoc-D-Lys(Ac)-OH allows for the site-specific incorporation of this mimic, enabling the synthesis of peptides and proteins for studying the intricate roles of PTMs in biological processes.

Core Principles of NMR-Based Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules like Fmoc-D-Lys(Ac)-OH. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct resonance frequencies when placed in a strong magnetic field. These frequencies, reported as chemical shifts (δ) in parts per million (ppm), are highly sensitive to the local electronic environment of each nucleus.

The chemical shift of a nucleus is primarily influenced by the shielding and deshielding effects of surrounding electrons. Electronegative atoms (e.g., oxygen, nitrogen) withdraw electron density, deshielding the nucleus and causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, shifting the resonance to a lower chemical shift (upfield). Aromatic systems, like the fluorenyl group, induce significant anisotropic effects, leading to characteristic chemical shifts for nearby nuclei.

Predicted ¹H and ¹³C NMR Chemical Shifts for Fmoc-D-Lys(Ac)-OH

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for Fmoc-D-Lys(Ac)-OH. These predictions are based on the analysis of its constituent functional groups, including data from closely related compounds such as Fmoc-L-Lys-OH and N-acetyl-L-lysine. The numbering scheme for the atoms is provided in the molecular structure diagram below.

Caption: Molecular structure and atom numbering of Fmoc-D-Lys(Ac)-OH.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-D-Lys(Ac)-OH

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H8 (Ac-CH₃)~1.85Singlet-The methyl protons of the acetyl group are a singlet and appear in a typical region for acetyl groups.
H3, H4, H5 (Lys γ, δ, β-CH₂)~1.2-1.8Multiplet-The methylene protons of the lysine side chain overlap to form a complex multiplet.
H6 (Lys ε-CH₂)~3.1Multiplet~6-7These protons are adjacent to the acetylated nitrogen, causing a downfield shift.
H2 (Lys α-CH)~4.2Multiplet-The alpha-proton is deshielded by the adjacent carboxylic acid and the Fmoc-protected amine.
H10 (Fmoc-CH₂)~4.3-4.4Multiplet-These methylene protons are adjacent to the ester oxygen of the carbamate.
H9 (Fmoc-CH)~4.2Triplet~7This proton is a triplet due to coupling with the adjacent CH₂ group.
H13 (Fmoc-Ar-H)~7.2-7.8Multiplet-The aromatic protons of the fluorenyl group appear as a series of multiplets in the aromatic region.
NH (α-NH)~7.5Doublet~8The amide proton of the Fmoc protecting group.
NH (ε-NH)~7.8Triplet~5The amide proton of the acetyl group on the side chain.
OH (COOH)~12.0Broad Singlet-The carboxylic acid proton is typically broad and appears significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-D-Lys(Ac)-OH

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C8 (Ac-CH₃)~23The methyl carbon of the acetyl group.
C4, C5 (Lys γ, δ-CH₂)~22-29Aliphatic carbons in the lysine side chain.
C3 (Lys β-CH₂)~32Aliphatic carbon in the lysine side chain.
C6 (Lys ε-CH₂)~39This carbon is shifted downfield due to the adjacent nitrogen of the acetyl group.
C9 (Fmoc-CH)~47The methine carbon of the fluorenyl group.
C2 (Lys α-C)~54The alpha-carbon of the amino acid.
C10 (Fmoc-CH₂)~67The methylene carbon of the Fmoc group, attached to the carbamate oxygen.
C13 (Fmoc-Ar-CH)~120-128Aromatic carbons of the fluorenyl group.
C12, C14 (Fmoc-Ar-C)~141-144Quaternary aromatic carbons of the fluorenyl group.
C11 (Fmoc-C=O)~156The carbonyl carbon of the Fmoc carbamate.
C7 (Ac-C=O)~171The carbonyl carbon of the side-chain acetyl group.
C1 (COOH)~175The carboxylic acid carbonyl carbon.

Experimental Protocol for NMR Analysis

This section outlines a standardized protocol for the preparation and NMR analysis of Fmoc-D-Lys(Ac)-OH. Adherence to this protocol is crucial for obtaining high-quality, reproducible data.

Materials and Reagents:

  • Fmoc-D-Lys(Ac)-OH

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄)

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipettes and bulbs

  • Small volume of glass wool

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~5-10 mg of Fmoc-D-Lys(Ac)-OH dissolve Dissolve in ~0.6 mL of deuterated solvent with TMS weigh->dissolve filter Filter through glass wool into NMR tube dissolve->filter cap Cap and label the NMR tube filter->cap insert Insert sample into NMR spectrometer cap->insert lock_shim Lock on solvent and shim the magnetic field insert->lock_shim acquire Acquire 1D ¹H and ¹³C spectra lock_shim->acquire acquire_2d Acquire 2D spectra (e.g., COSY, HSQC) if needed acquire->acquire_2d process Apply Fourier transform and phase correction acquire_2d->process reference Reference spectra to TMS (0.00 ppm) process->reference integrate Integrate ¹H signals reference->integrate assign Assign peaks and analyze data integrate->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of Fmoc-D-Lys(Ac)-OH directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing an internal standard (e.g., 0.03% v/v TMS) to the vial. Gently vortex or sonicate the sample to ensure complete dissolution. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a high-quality 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and the probe temperature equilibrated.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition. Subsequently, shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved NMR signals.

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. Following this, acquire a proton-decoupled 1D ¹³C NMR spectrum. Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

  • Referencing and Analysis: Reference the chemical shifts of the spectra to the internal standard (TMS at 0.00 ppm). Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Finally, assign the peaks based on their chemical shifts, multiplicities, and integration values, correlating them to the molecular structure. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

Conclusion

This in-depth guide provides a comprehensive framework for the NMR-based characterization of Fmoc-D-Lys(Ac)-OH. By understanding the fundamental principles of NMR and following the detailed experimental protocols, researchers can confidently verify the identity and purity of this essential building block for advanced peptide synthesis. The provided predicted chemical shifts serve as a valuable reference for spectral interpretation, ensuring the integrity of synthetic peptides and facilitating research into the critical role of lysine acetylation in biological systems.

References

  • PubChem. (n.d.). Fmoc-D-Lys(Ac)-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Lys(Ac)-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). FMOC-LYS-OH. Wiley. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-lysine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (2025, February 22). NMR Chemical Shift. Retrieved from [Link]

  • Smet-Nocca, C., Wieruszeski, J. M., Melnyk, O., & Benecke, A. (2010). NMR-based detection of acetylation sites in peptides. Journal of Peptide Science, 16(8), 414–423. Retrieved from [Link]

  • Landrie, C., & McQuade, T. J. (2023). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences, 9, 1082087. Retrieved from [Link]

Foundational

An In-Depth Technical Guide to Designing Protease-Resistant Peptides Using Fmoc-D-Lys(Ac)-OH

Abstract The therapeutic potential of peptides is immense, offering high specificity and efficacy that often surpasses small molecules. However, their clinical application is frequently hampered by a critical vulnerabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic potential of peptides is immense, offering high specificity and efficacy that often surpasses small molecules. However, their clinical application is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases, leading to short in vivo half-lives.[1] This guide provides a comprehensive overview of a powerful strategy to overcome this limitation—the incorporation of the non-canonical amino acid Fmoc-D-Lys(Ac)-OH. We will explore the dual-mechanism of action conferred by its D-stereochemistry and side-chain acetylation, provide detailed protocols for its integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and outline robust analytical methods for verifying the enhanced proteolytic stability of the final product. This document is intended for researchers, chemists, and drug development professionals seeking to engineer next-generation, stable peptide therapeutics.

The Challenge: Proteolytic Susceptibility of Peptide Therapeutics

Peptides, being chains of amino acids linked by amide bonds, are natural substrates for a vast array of enzymes known as proteases or peptidases.[2] These enzymes are ubiquitous in biological systems, from the digestive tract to the bloodstream and within cells, where they play essential roles in protein turnover and signaling.[2] When a therapeutic peptide is administered, it is immediately exposed to this proteolytic machinery, which efficiently cleaves it into inactive fragments.[2] This rapid degradation is a primary driver of poor bioavailability and short circulating half-lives, often measured in minutes, thereby limiting the therapeutic window and efficacy.[1]

To counteract this, medicinal chemists have developed numerous strategies to "harden" peptides against enzymatic attack. These methods include N-terminal acetylation or C-terminal amidation to block exopeptidases, cyclization to restrict conformational flexibility, and the incorporation of unnatural amino acids to disrupt protease recognition sites.[2][3][4] Among the most effective and elegant of these approaches is the site-specific substitution with D-amino acids.[5][6]

The Strategic Solution: Fmoc-D-Lys(Ac)-OH

Fmoc-D-Lys(Ac)-OH is a synthetic amino acid derivative engineered to confer protease resistance through a multi-faceted mechanism. Its efficacy stems from two distinct structural modifications to the natural L-lysine residue: the inversion of stereochemistry at the alpha-carbon (D-configuration) and the acetylation of the side-chain amine.

Mechanism I: Steric Hindrance via D-Stereochemistry

Natural proteases have evolved over millennia to recognize and bind substrates with a specific three-dimensional geometry. Their active sites are exquisitely chiral and tailored to accommodate L-amino acids, the exclusive building blocks of naturally occurring proteins.[1][7] The incorporation of a D-amino acid, which is the mirror image (enantiomer) of its L-counterpart, introduces a profound steric clash within the enzyme's active site.[8] The protease is unable to achieve the necessary orientation to catalyze the hydrolysis of the adjacent peptide bonds, effectively rendering that site invisible to enzymatic cleavage.[1][8] This strategy provides localized, and in the case of all-D peptides, global resistance to degradation.[3]

Caption: D-amino acid incorporation prevents protease binding due to steric hindrance.

Mechanism II: Masking Cleavage Sites via Side-Chain Acetylation

Certain proteases, known as endopeptidases, exhibit high specificity for particular amino acid residues. Trypsin and trypsin-like enzymes, for example, selectively cleave peptide chains on the C-terminal side of positively charged residues, primarily L-lysine and L-arginine.[9] The primary amine (-NH2) on the epsilon (ε) carbon of the lysine side chain is protonated at physiological pH, carrying a positive charge (-NH3+) that serves as a recognition motif for the protease.

The acetylation of this ε-amino group, creating an acetamido group (-NH-C(O)CH3), achieves a critical chemical modification: it neutralizes the positive charge.[10] This seemingly minor change completely abrogates recognition by trypsin-like enzymes, as the molecular cue they rely on for substrate binding has been eliminated.[5] This modification not only protects the modified lysine residue itself but also prevents cleavage at that specific locus within the peptide sequence.

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser Check Coupling (Kaiser Test) wash2->kaiser kaiser->deprotection Incomplete final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Complete (Next Cycle) cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Incorporation of Fmoc-D-Lys(Ac)-OH via Manual SPPS

This protocol outlines a standard 0.1 mmol scale synthesis.

Materials:

  • Rink Amide Resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-D-Lys(Ac)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HCTU (or other suitable coupling reagent)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place 100-200 mg of resin in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation. [11] * Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal. [12] * Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating Fmoc-D-Lys(Ac)-OH):

    • In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-D-Lys(Ac)-OH and 2.9 equivalents of HCTU in a minimal amount of DMF.

    • Add 6 equivalents of DIPEA to the solution to activate the amino acid. Mix for 1-2 minutes. [13] * Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Iteration:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates successful coupling. [13] * If the test is positive (blue beads), the coupling step should be repeated.

    • After successful coupling, wash the resin with DMF (3-5 times).

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin extensively with DMF, then DCM, and dry under vacuum.

    • Add the freshly prepared cleavage cocktail to the dry resin.

    • Agitate at room temperature for 2-3 hours. [12] * Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by Mass Spectrometry (MS). [14]

Verification of Enhanced Protease Resistance

To validate the effectiveness of incorporating Fmoc-D-Lys(Ac)-OH, an in vitro proteolytic degradation assay is essential. This experiment directly compares the stability of the modified peptide against its unmodified L-amino acid counterpart in the presence of a relevant protease.

Stability_Assay_Workflow start Prepare Peptide Stocks (Control & Modified) incubation Incubate with Protease (e.g., Trypsin, 37°C) start->incubation sampling Collect Samples at Time Points (0, 15, 30, 60, 120 min) incubation->sampling quenching Quench Reaction (e.g., add TFA) sampling->quenching analysis Analyze via RP-HPLC quenching->analysis data Quantify Peak Area of Intact Peptide analysis->data end Plot % Intact Peptide vs. Time data->end

Caption: Workflow for an in vitro proteolytic stability assay.

Protocol: In Vitro Trypsin Degradation Assay

Procedure:

  • Preparation:

    • Prepare 1 mg/mL stock solutions of both the control (all-L) peptide and the D-Lys(Ac)-modified peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in the same buffer.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution to a final concentration of 100 µg/mL peptide and 1-10 µg/mL trypsin.

    • Incubate the reactions at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by mixing the aliquot with an equal volume of a quenching solution (e.g., 10% Trifluoroacetic Acid).

  • Analysis by RP-HPLC:

    • Analyze each quenched sample by RP-HPLC. Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution profile at a wavelength of 214 or 280 nm.

    • The intact peptide will elute as a specific peak. Degradation will result in a decrease in the area of this peak and the appearance of new peaks corresponding to peptide fragments. [15]

  • Data Interpretation:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

    • Plot the percentage of intact peptide versus time for both the control and modified peptides to visualize the stability enhancement.

Expected Data and Outcomes

The results of the stability assay are typically striking and can be summarized for clear comparison.

Table 1: Comparative Stability of Peptides in the Presence of Trypsin

Time (minutes)% Intact Control L-Peptide% Intact D-Lys(Ac)-Modified Peptide
0100%100%
1545%99%
3012%98%
60<2%97%
1200%95%
2400%92%

As illustrated in the table, the control peptide containing a standard L-lysine is rapidly degraded, whereas the peptide incorporating D-Lys(Ac) remains almost entirely intact over the course of the experiment, demonstrating a dramatic increase in protease resistance.

Conclusion

The strategic incorporation of Fmoc-D-Lys(Ac)-OH represents a highly effective and readily implementable approach to engineering protease-resistant peptide therapeutics. By leveraging the dual protective mechanisms of D-stereochemistry and side-chain charge neutralization, this non-canonical amino acid building block directly addresses one of the most significant liabilities in peptide drug development. The methods for its inclusion via SPPS and for the subsequent verification of stability are robust and accessible. As the demand for potent and durable peptide-based drugs continues to grow, the principles and techniques outlined in this guide will serve as a cornerstone for the rational design of the next generation of stable, effective therapies.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: An overview. Current Pharmaceutical Design.
  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The Future of Peptide-based Drugs. Chemical Biology & Drug Design. [Link]

  • Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in the development of new peptide and peptidomimetic therapeutic agents. Current Medicinal Chemistry.
  • An, K., & Kim, K. (2019). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. MDPI. [Link]

  • Gorris, H. H., Bade, S., Röckendorf, N., Albers, E., Schmidt, M. A., Fránek, M., & Frey, A. (2009). Rapid profiling of peptide stability in proteolytic environments. Analytical Chemistry. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. [Link]

  • Lu, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]

  • Otvos, L., & Wade, J. D. (2014). Current challenges in peptide-based drug discovery. Frontiers in Chemistry.
  • Apetrei, A., & Ryad, R. (2021). Strategies for Improving Peptide Stability and Delivery. Molecules. [Link]

  • PubChem. (n.d.). Fmoc-D-Lys(Ac)-OH. National Center for Biotechnology Information. [Link]

  • Loo, J. A., & Loo, R. R. O. (2008). Partial Acetylation of Lysine Residues Improves Intraprotein Cross-Linking. Analytical Chemistry. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Amsbiopharma. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. AMSbiopharma. [Link]

  • PubMed. (2009). Rapid profiling of peptide stability in proteolytic environments. National Library of Medicine. [Link]

  • University of California - Santa Barbara. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. UCSB Public Affairs. [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. [Link]

  • Wang, S., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • van den Akker, C. C., et al. (2021). Structural Studies Provide New Insights into the Role of Lysine Acetylation on Substrate Recognition by CARM1. ChemBioChem. [Link]

  • PubChem. (n.d.). Fmoc-Lys(Ac)-OH. National Center for Biotechnology Information. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Al-Bokari, M., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • van Kasteren, S. I., & Ploegh, H. L. (2010). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews. [Link]

  • Bruno, B. J., Miller, G. D., & Lim, C. S. (2013). Basics and recent advances in peptide and protein drug delivery. Therapeutic Delivery. [Link]

  • Sofeo, N., et al. (2022). Modulation of plant acetyl CoA synthetase activity by post-translational lysine acetylation. bioRxiv. [Link]

  • AnaSpec. (n.d.). Fmoc-Lys(Ac)-OH. AnaSpec, Inc. [Link]

  • Wikipedia. (n.d.). Lysine. Wikipedia. [Link]

  • Aapptec. (n.d.). Fmoc-D-Lys(Aloc)-OH. Aapptec Peptides. [Link]

  • Caron, C., Boyault, C., & Khochbin, S. (2005). Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability. Bioessays. [Link]

  • Mondal, A., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Journal of Chemical Information and Modeling. [Link]

  • Wlodawer, A., & Vondrasek, J. (1998). Inhibition of HIV-1 protease in AIDS therapy. Annual Review of Biophysics and Biomolecular Structure.
  • Lockbaum, G. J., et al. (2023). Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance. eLife. [Link]

  • Hussack, G., et al. (2011). Engineered Single-Domain Antibodies with High Protease Resistance and Thermal Stability. PLOS ONE. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for coupling Fmoc-D-Lys(Ac)-OH in solid-phase peptide synthesis

Application Notes & Protocols Topic: Protocol for Coupling Fmoc-D-Lys(Ac)-OH in Solid-Phase Peptide Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: Incorporating Acetylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Protocol for Coupling Fmoc-D-Lys(Ac)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Incorporating Acetylated Lysine for Enhanced Peptide Design

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, enabling the creation of complex peptide sequences for therapeutic and research applications.[1][2] A key area of innovation lies in the incorporation of post-translationally modified (PTM) amino acids to modulate the biological activity, stability, and structural properties of peptides. Lysine acetylation is a critical PTM that neutralizes the positive charge of the lysine side chain, influencing protein-protein interactions and cellular signaling pathways.

This guide provides a comprehensive protocol for the efficient incorporation of N-ε-acetyl-D-lysine using the Fmoc-D-Lys(Ac)-OH building block. The use of the D-enantiomer is a strategic choice to increase the resulting peptide's resistance to enzymatic degradation, a crucial attribute for therapeutic candidates.[3] This document, designed for senior application scientists, details not only the procedural steps but also the underlying chemical principles, reagent selection rationale, and in-process controls to ensure a successful synthesis.

Core Principles: The Chemistry of Amide Bond Formation

The formation of a peptide bond in SPPS is a condensation reaction between a C-terminal carboxyl group of an incoming amino acid and the N-terminal amine of the resin-bound peptide chain.[4] This process requires the activation of the carboxyl group to convert it into a highly reactive species susceptible to nucleophilic attack by the amine.

Reagent Selection Rationale

The choice of coupling reagent is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization.[5][6]

  • Onium Salts (Aminium/Uronium): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used.[7] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form a highly reactive HOBt or HOAt active ester.[8][9] This active ester rapidly reacts with the free amine on the peptide chain. HBTU is a robust and cost-effective choice for standard couplings, including Fmoc-D-Lys(Ac)-OH.[10] HATU is generally more reactive and is preferred for sterically hindered amino acids.

  • Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is another common activator. It is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. The carbodiimide first forms a highly reactive O-acylisourea intermediate, which is then converted by the additive into a more stable and selective active ester.[11] This two-step process significantly suppresses the risk of racemization.[7][11]

  • Base: A tertiary amine base, typically DIPEA, is required to deprotonate the carboxylic acid and facilitate the activation and coupling reaction.[9]

For this protocol, we will focus on the HBTU/DIPEA system due to its high efficiency, rapid reaction kinetics, and proven reliability in both manual and automated synthesis.[7][8]

Workflow for a Single Coupling Cycle

The following diagram illustrates the key stages involved in adding a single Fmoc-D-Lys(Ac)-OH residue to the growing peptide chain on the solid support.

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_activation Activation cluster_coupling Coupling & Capping Resin_Fmoc Resin-Peptide-NH-Fmoc Resin_Amine Resin-Peptide-NH2 Resin_Fmoc->Resin_Amine 20% Piperidine/DMF Washing1 DMF Wash Resin_Amine->Washing1 AA Fmoc-D-Lys(Ac)-OH AA_Activated Activated Ester AA->AA_Activated HBTU / DIPEA in DMF Resin_Coupled Resin-Peptide-Lys(Ac)-NH-Fmoc Washing2 DMF Wash Resin_Coupled->Washing2 If coupling is complete Capping Optional Capping (Acetic Anhydride) Resin_Coupled->Capping Check for free amines Washing1->Resin_Coupled Add Activated Amino Acid Capping->Washing2 If needed

Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol

This protocol outlines the manual coupling of Fmoc-D-Lys(Ac)-OH onto a resin-bound peptide chain. All operations should be performed in a fume hood using appropriate personal protective equipment.

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
Swelling and Wash SolventN,N-Dimethylformamide (DMF)Peptide Synthesis Grade, Anhydrous
Fmoc Deprotection ReagentPiperidineReagent Grade
Amino Acid DerivativeFmoc-D-Lys(Ac)-OH>99% Purity
Coupling ActivatorHBTU>99% Purity
BaseN,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade, Redistilled
Capping Reagent (Optional)Acetic AnhydrideReagent Grade
Resine.g., Rink Amide, Wang ResinAppropriate for C-terminal amide or acid
Reaction VesselFritted Glass or PolypropyleneSized for resin quantity
In-Process ControlKaiser Test KitFor detection of primary amines
Final Cleavage ReagentTrifluoroacetic Acid (TFA)Reagent Grade
ScavengersTriisopropylsilane (TIS), WaterReagent Grade
Step-by-Step Methodology

This procedure assumes a synthesis scale of 0.1 mmol based on the resin's substitution level.

1. Resin Swelling and Preparation

  • Place the resin (e.g., ~135 mg for a 0.74 mmol/g resin) in the reaction vessel.[12]

  • Add DMF (5-10 mL) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. N-Terminal Fmoc Deprotection

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the 20% piperidine solution (5 mL) to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine solution (5 mL) and agitate for 10-15 minutes. The total deprotection time is crucial for preventing incomplete removal.[][14]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]

3. In-Process Control: Confirmation of Deprotection

  • Qualitative (Kaiser Test): Remove a few beads of resin, wash them with DCM and ethanol, and dry them. Perform the Kaiser test. A dark blue color indicates the presence of free primary amines, confirming successful Fmoc deprotection.[16]

  • Quantitative (UV-Vis Monitoring): In automated synthesizers, the completion of deprotection can be monitored by measuring the UV absorbance of the cleaved dibenzofulvene adduct in the piperidine solution at ~301 nm.[][17]

4. Amino Acid Activation and Coupling

  • In a separate vial, dissolve Fmoc-D-Lys(Ac)-OH (3-5 equivalents; e.g., 0.3-0.5 mmol) and HBTU (0.95 equivalents relative to the amino acid) in DMF (~3 mL).

  • Add DIPEA (2 equivalents relative to the amino acid; e.g., 0.6-1.0 mmol).

  • Allow the mixture to pre-activate for 5-10 minutes. The solution will typically change color.

  • Drain the wash solvent from the deprotected resin and immediately add the activated amino acid solution.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, this time can be extended.[15]

5. In-Process Control: Confirmation of Coupling

  • After the coupling time, drain the reaction solution and wash the resin with DMF (3 x 10 mL).

  • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates that all free primary amines have been acylated and the coupling is complete.

6. Capping (Optional, but Recommended)

  • If the Kaiser test is positive (blue beads), it indicates incomplete coupling. To prevent the formation of deletion peptide sequences, any unreacted N-terminal amines should be permanently blocked or "capped".[18]

  • Prepare a capping solution (e.g., 10% Acetic Anhydride in DMF).

  • Add the capping solution to the resin and agitate for 20-30 minutes.

  • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

7. Preparation for Next Cycle

  • After a successful coupling (and optional capping), the resin is washed and ready for the next deprotection and coupling cycle.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide
IssueProbable CauseRecommended Solution
Positive Kaiser Test after Coupling 1. Insufficient activation/coupling time.2. Peptide aggregation.3. Sterically hindered sequence.1. Extend the coupling time or perform a "double coupling" by repeating Step 4.[18]2. Change solvent to NMP or add chaotropic salts.3. Use a more potent activator like HATU.
Incomplete Fmoc Deprotection 1. Insufficient deprotection time.2. Aggregation hindering reagent access.1. Increase the duration of the second piperidine treatment.2. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), often in a 2% DBU/2% piperidine/DMF mixture.[14]
Low Peptide Purity/Yield 1. Impure reagents or solvents.2. Incomplete deprotection or coupling at multiple steps.3. Side reactions.1. Use high-purity, peptide synthesis grade reagents.2. Implement in-process monitoring (Kaiser test) at every cycle.3. Ensure proper side-chain protection strategy for other amino acids.

Final Peptide Cleavage and Purification

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. The acetyl group on the lysine side chain is stable to standard TFA cleavage conditions.

  • Cleavage Cocktail: A common cleavage cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.[15] This mixture simultaneously cleaves the peptide from most resins (like Rink Amide) and removes acid-labile side-chain protecting groups.

  • Procedure: The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[15][19]

  • Precipitation and Purification: The peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase HPLC.[20][21] The final product's identity and purity should be confirmed by mass spectrometry and analytical HPLC.[8]

References

  • Vertex AI Search. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Vertex AI Search. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches - Peptide Chemistry.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Benchchem. (2026). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • BOC Sciences. (n.d.).
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]

  • Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Organic Chemistry. (2021, January 19). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Nowick, J. S. (n.d.).
  • Tulla-Puche, J., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(16), 2976. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
  • Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • The Royal Society of Chemistry. (2013).
  • Kumar, A., et al. (n.d.).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Benchchem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.).
  • Khadse, S. (2014, June 4).
  • Benchchem. (2025). A Comparative Study of Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.
  • Mandal, D., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceuticals, 15(4), 425. Available from: [Link]

  • Novabiochem®. (n.d.).
  • BOC Sciences. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH.
  • Benchchem. (n.d.). A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis.

Sources

Application

Application Note: A Practical Guide to the Cleavage and Deprotection of Fmoc-D-Lys(Ac)-OH in Solid-Phase Peptide Synthesis

Introduction: The Stability and Significance of Acetylated Lysine Lysine acetylation is a pivotal post-translational modification that plays a critical role in regulating protein function, stability, and interaction netw...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stability and Significance of Acetylated Lysine

Lysine acetylation is a pivotal post-translational modification that plays a critical role in regulating protein function, stability, and interaction networks, particularly in the fields of epigenetics and drug discovery. The synthesis of peptides containing site-specific acetylated lysine residues is therefore essential for developing research tools, therapeutic leads, and diagnostic probes. Fmoc-D-Lys(Ac)-OH is the building block of choice for incorporating this modification via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

A common concern among peptide chemists is the stability of the acetyl group during the final, strongly acidic global cleavage and deprotection step. This guide provides a detailed technical overview and robust protocols demonstrating that the Nε-acetyl group of lysine is chemically stable under standard TFA-based cleavage conditions. We will explore the underlying chemical principles of orthogonality and provide a validated, step-by-step methodology for researchers, scientists, and drug development professionals to confidently release and deprotect their acetylated peptides with high fidelity and yield.

The Principle of Orthogonality: Why the Acetyl Group Survives

Successful SPPS hinges on the concept of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2] The standard Fmoc/tBu strategy is a classic example of this principle:

  • Nα-Fmoc Group: This group protects the N-terminus of the growing peptide chain and is labile to mild basic conditions, typically a 20% piperidine solution in DMF.[3][4]

  • Side-Chain Protecting Groups (e.g., Boc, tBu, Trt, Pbf): These groups protect reactive amino acid side chains and are labile to strong acids, most commonly Trifluoroacetic Acid (TFA).[5][6]

  • Nε-Acetyl Group: The acetyl group on the lysine side chain is a stable amide bond. It is robust and completely inert to the basic conditions used for Fmoc removal and, crucially, to the strong acidic conditions of the final TFA cleavage.[7]

This inherent stability means the acetyl group is not a "protecting group" in the traditional SPPS sense but rather a permanent, desired modification that is carried through the entire synthesis and cleavage process unscathed.

The Chemistry of TFA-Mediated Cleavage and Deprotection

The final step in SPPS involves treating the peptidyl-resin with a TFA-based "cleavage cocktail." This process accomplishes two simultaneous goals:

  • Global Deprotection: TFA, a strong acid, removes all acid-labile side-chain protecting groups such as tBu (from Ser, Thr, Tyr, Asp, Glu), Boc (from Lys, Trp, His), Trt (from Cys, His, Asn, Gln), and Pbf (from Arg).[5][8]

  • Cleavage from Resin: The acid protonates and cleaves the acid-sensitive linker (e.g., Wang, Rink Amide), releasing the peptide from the solid support.[5][9]

During the removal of these protecting groups, highly reactive electrophilic species, primarily carbocations (e.g., tert-butyl cation, trityl cation), are generated.[5][9] If left unquenched, these cations can irreversibly modify nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired side products.[10]

The Critical Role of Scavengers

To prevent modification by carbocations, cleavage cocktails must contain scavengers . These are nucleophilic reagents added to the TFA to trap reactive intermediates as they are formed.[5][11] The choice of scavengers is dictated by the peptide sequence.

  • Triisopropylsilane (TIS): A highly effective scavenger that acts as a hydride donor, reducing carbocations to inert alkanes.[5][12] It is a clean and non-odorous alternative to thiols for many applications.

  • Water (H₂O): Acts as a scavenger for tert-butyl cations and is essential for accelerating the removal of Pbf/Pmc groups from Arginine.[5][10][11]

  • 1,2-Ethanedithiol (EDT): A potent thiol-based scavenger, particularly effective for protecting Cysteine and Methionine residues. It is also excellent at trapping trityl cations.[13]

  • Thioanisole: An aromatic thiol scavenger often used to protect Tryptophan residues.[14]

For peptides containing Fmoc-D-Lys(Ac)-OH, the choice of scavenger is determined not by the acetylated lysine itself, but by the other sensitive residues present in the sequence.

Recommended Cleavage Cocktails for Acetylated Peptides

The stability of the acetyl group allows for the use of standard cleavage cocktails. The selection depends on the other amino acids in the sequence.

Cocktail NameComposition (v/v/v)Primary Application and Rationale
Standard TFA / H₂O / TIS (95 : 2.5 : 2.5) Recommended for most acetylated peptides. This is a highly effective, low-odor cocktail suitable for sequences lacking Cysteine or Methionine. TIS efficiently quenches carbocations from Boc, tBu, and Trt groups, while water aids in Arg(Pbf) deprotection.[7][8]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) A "universal" and robust cocktail for complex peptides containing multiple sensitive residues, especially Trp, Met, and Cys. The combination of scavengers provides comprehensive protection against alkylation and oxidation.[8][14] Use when the standard cocktail is insufficient.
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) An "odorless" alternative to Reagent K that is effective for peptides containing Trp and Tyr residues but will not prevent the oxidation of Methionine.[11][14]

Detailed Experimental Protocol: Cleavage and Deprotection

This protocol details the standard procedure using the recommended TFA / H₂O / TIS cocktail.

Materials:

  • Dry peptidyl-resin containing the acetylated lysine sequence.

  • High-purity Trifluoroacetic Acid (TFA).

  • Deionized Water (H₂O).

  • Triisopropylsilane (TIS).

  • Dichloromethane (DCM), peptide synthesis grade.

  • Cold (-20°C) diethyl ether or methyl tert-butyl ether (MTBE).

  • Conical tube or round-bottom flask for cleavage.

  • Filtration apparatus (sintered glass funnel or syringe with frit).

  • Centrifuge tubes.

Procedure:

  • Resin Preparation:

    • Transfer the dry peptidyl-resin to a suitable reaction vessel. A typical synthesis scale of 0.1 mmol might use a 10 mL vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL/g of resin) to remove residual DMF and shrink the resin beads.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • Work in a certified chemical fume hood and wear appropriate PPE (gloves, safety glasses, lab coat). TFA is highly corrosive.

    • Prepare the cleavage cocktail fresh immediately before use. For a 0.1 mmol scale synthesis, 5-10 mL is typically sufficient.

    • In a clean glass container, carefully combine the reagents in the following order: TFA (9.5 mL), H₂O (0.25 mL), TIS (0.25 mL) for a 10 mL total volume. Mix gently.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dry resin (a common ratio is 10 mL of cocktail per 1 gram of resin).

    • Stopper the vessel and swirl gently to ensure the entire resin bed is wetted.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation. The resin will shrink, and the solution may change color.

  • Peptide Isolation:

    • Filter the cleavage mixture directly into a new conical tube containing cold diethyl ether (approximately 8-10 times the volume of the filtrate). A white precipitate (the crude peptide) should form immediately.

    • Wash the resin twice with a small volume of fresh TFA (e.g., 1-2 mL) and combine the washes with the ether solution to maximize recovery.

    • Cap the tube and mix well. Place the tube at -20°C for at least 30 minutes to ensure complete precipitation.

  • Crude Peptide Work-up:

    • Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether, vortexing and re-centrifuging each time. This removes residual scavengers and organic impurities.

    • After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

    • The crude peptide is now ready for analysis (e.g., LC-MS) and purification by reverse-phase HPLC.

Workflow Visualization

SPPS_Cleavage_Workflow start Resin-Bound Peptide (Fmoc-SPPS Complete) wash Wash & Dry Resin (DCM) start->wash Step 1 cleave Perform Cleavage (2-3h, Room Temp) wash->cleave Step 3 prepare Prepare Cleavage Cocktail (TFA/H2O/TIS) prepare->cleave Step 2 filter Filter & Collect Filtrate cleave->filter Step 4 precipitate Precipitate Peptide in Cold Ether filter->precipitate isolate Isolate Crude Peptide (Centrifuge & Wash) precipitate->isolate Step 5 purify Purify by RP-HPLC isolate->purify end Pure Acetylated Peptide purify->end Final Product

Caption: Workflow for the cleavage and deprotection of acetylated peptides.

Conclusion

The Nε-acetyl group on a lysine residue is chemically stable to the standard conditions used for global deprotection and cleavage in Fmoc-SPPS. The primary challenge in this process is not the preservation of the acetyl group, but rather the effective scavenging of reactive carbocations generated from acid-labile side-chain protecting groups to prevent unwanted modifications to sensitive amino acids. By selecting an appropriate cleavage cocktail, such as the widely applicable and low-odor TFA/H₂O/TIS mixture, researchers can confidently and efficiently obtain high-purity acetylated peptides ready for downstream applications.

References

  • Vertex AI Search. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Pati, H., et al. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine.
  • Schulze, J., et al. (2024, March 8). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/D4OB00225C. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Al-Azzawi, A., et al. (2024, October 9). N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. Organic Letters, ACS Publications. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS.
  • Coin, I., et al. (2019, November 28). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Retrieved from [Link]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739–2742. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • IntechOpen. (2024, January 31). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • de la Torre, B. G., & Albericio, F. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Retrieved from [Link]

  • peptides601.wiki. (2026, April 7). aabromoacetylated peptide cleavage cocktail must be prepared fresh using high quality TFA and fresh scavengers.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • van der Wekken, C., et al. (n.d.). Structural Studies Provide New Insights into the Role of Lysine Acetylation on Substrate Recognition by CARM1 and Inform the Design of Potent Bi-substrate Inhibitors. Scholarly Publications Leiden University. Retrieved from [Link]

Sources

Method

Synthesizing Precision: A Guide to Acetylated Histone Mimetics Using Fmoc-D-Lys(Ac)-OH

Introduction: Deciphering the Histone Code In the intricate landscape of cellular biology, the regulation of gene expression is a paramount process. Central to this regulation is chromatin, a dynamic complex of DNA and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deciphering the Histone Code

In the intricate landscape of cellular biology, the regulation of gene expression is a paramount process. Central to this regulation is chromatin, a dynamic complex of DNA and histone proteins.[1][2] Post-translational modifications (PTMs) of histone proteins, such as acetylation, methylation, and phosphorylation, act as a sophisticated signaling language, often referred to as the "histone code."[3] These modifications can alter chromatin structure and recruit specific proteins to either activate or repress gene transcription.[4][5]

Histone acetylation, the addition of an acetyl group to lysine residues on histone tails, is a key epigenetic marker predominantly associated with transcriptional activation.[6][7] This modification neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone.[6] This leads to a more relaxed chromatin structure, known as euchromatin, rendering the DNA more accessible to the transcriptional machinery.[6][7] The enzymes responsible for this dynamic process are histone acetyltransferases (HATs) and histone deacetylases (HDACs).[6] Dysregulation of this balance is implicated in various diseases, including cancer, making the components of this pathway attractive therapeutic targets.[6]

To dissect the mechanisms of histone acetylation and develop targeted therapeutics, researchers require precisely defined tools. Synthetic peptides that mimic specific segments of histone tails, incorporating defined PTMs, are invaluable for these studies.[2][8] They serve as substrates for enzymatic assays, probes for identifying "reader" proteins that bind to specific modifications, and standards for analytical techniques. This guide provides a detailed protocol for the chemical synthesis of acetylated histone mimetics using Solid-Phase Peptide Synthesis (SPPS) with a focus on the strategic incorporation of N-α-Fmoc-N-ε-acetyl-D-lysine (Fmoc-D-Lys(Ac)-OH).

The Strategic Building Block: Fmoc-D-Lys(Ac)-OH

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the gold standard for producing synthetic peptides.[9][10] This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[11] The use of protected amino acids is crucial to prevent unwanted side reactions.[9][]

For the synthesis of acetylated histone mimetics, Fmoc-L-Lys(Ac)-OH is the natural choice as it directly incorporates the desired modification at the ε-amino group of lysine, mirroring the native biological structure. The acetyl group on the side chain is stable throughout the synthesis, while the temporary Fmoc group on the α-amino group is selectively removed at each cycle using a mild base, typically piperidine.[9][13]

This application note specifically addresses the use of the D-enantiomer, Fmoc-D-Lys(Ac)-OH . While L-amino acids constitute the building blocks of natural proteins, the incorporation of D-amino acids can be a deliberate strategy to create peptide analogs with enhanced metabolic stability. Peptides containing D-amino acids are often resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acid sequences. This can be advantageous for developing peptide-based probes or therapeutic leads with longer biological half-lives. Researchers should carefully consider the goals of their study when choosing between the L- and D-isoforms.

Core Methodology: Automated Fmoc-SPPS Workflow

The synthesis of a target acetylated histone mimetic peptide is typically performed on an automated peptide synthesizer. The following protocol outlines the general steps for a standard Fmoc-SPPS cycle.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 2. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid in sequence Washing2->Repeat Is sequence complete? No Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Is sequence complete? Yes Repeat->Fmoc_Deprotection Final_Washing Final Washing (DMF, DCM) Final_Deprotection->Final_Washing Cleavage 5. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Washing->Cleavage Precipitation 6. Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Analysis 8. Analysis (LC-MS) Purification->Analysis End Lyophilized Peptide Analysis->End

Caption: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 1: Automated Solid-Phase Peptide Synthesis

This protocol is a general guideline. Specific parameters such as coupling times and equivalents of reagents may need to be optimized based on the peptide sequence and the specific synthesizer used.

Materials:

  • Rink Amide MBHA resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids (including Fmoc-D-Lys(Ac)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Preparation: Place the desired amount of resin in the synthesizer reaction vessel. Swell the resin in DMF for at least 30-60 minutes.[14]

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF. This is typically a two-step process (e.g., 3 minutes followed by 7-10 minutes).[15]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc-adducts.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the desired peptide sequence. For incorporating the acetylated lysine, use the pre-prepared solution of Fmoc-D-Lys(Ac)-OH.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the Fmoc group from the N-terminus.

  • Final Washing: Wash the resin extensively with DMF, followed by DCM, to prepare for cleavage. Dry the peptide-resin under vacuum.

Cleavage, Purification, and Analysis: From Resin to Pure Peptide

The final and most critical stages of the process involve cleaving the synthesized peptide from the resin while simultaneously removing the side-chain protecting groups, followed by purification and characterization.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. The following is a standard, robust cocktail.

Materials:

  • Trifluoroacetic Acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Deionized Water (H₂O)

  • Cold Diethyl Ether

Cleavage Cocktail (Reagent K - modified):

Reagent Percentage (v/v) Purpose
Trifluoroacetic Acid (TFA) 95% Strong acid for cleavage and deprotection[13]
Triisopropylsilane (TIS) 2.5% Cation scavenger (protects Trp, Met, Cys)[16]

| Deionized Water (H₂O) | 2.5% | Cation scavenger (protects Trp)[16] |

Procedure:

  • Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube containing cold diethyl ether (at least 10-fold excess volume).

    • A white precipitate should form.

  • Washing and Collection:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by RP-HPLC

The crude peptide product is a mixture containing the full-length target peptide as well as deletion sequences and other impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.[11][17][18]

Instrumentation & Materials:

  • Preparative or Semi-Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in H₂O

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase A, or water/acetonitrile mixture). Centrifuge to remove any insoluble material.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved peptide sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30-60 minutes. The optimal gradient should be determined empirically.[11]

  • Fraction Collection: Monitor the elution profile at 214/220 nm (peptide bond absorbance) and collect fractions corresponding to the major peak, which should be the target peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm their purity (>95% is often desired). Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

Protocol 4: Quality Control by Mass Spectrometry

Mass spectrometry (MS) is essential to confirm the identity of the synthesized peptide by verifying its molecular weight.[19][20][21]

Instrumentation & Materials:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Appropriate solvents and matrix (for MALDI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified, lyophilized peptide.

  • Data Acquisition: Infuse the sample into the mass spectrometer (for ESI) or spot it onto a target plate with matrix (for MALDI). Acquire the mass spectrum.

  • Data Analysis:

    • Calculate the theoretical average and monoisotopic molecular weight of the target acetylated peptide.

    • Compare the theoretical mass with the experimental mass obtained from the spectrum. The observed mass should match the theoretical mass within an acceptable error margin for the instrument used.

    • For ESI-MS, the spectrum will show a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolution of this series will yield the molecular weight of the peptide.

QC_Diagram Crude_Peptide Crude Peptide (Post-Cleavage) HPLC Purification (RP-HPLC) Crude_Peptide->HPLC Pure_Fractions Pure Fractions (>95%) HPLC->Pure_Fractions LCMS Analysis (LC-MS) Pure_Fractions->LCMS Final_Product Verified Product (Correct Mass) LCMS->Final_Product

Caption: Post-synthesis workflow: Purification and Quality Control.

Applications and Future Outlook

Synthetic acetylated histone mimetics are powerful tools for:

  • Enzyme Kinetics: Serving as defined substrates for HATs and HDACs to determine kinetic parameters and screen for inhibitors.

  • "Reader" Domain Binding Studies: Identifying and characterizing proteins that contain bromodomains, which specifically recognize acetyl-lysine motifs.[6]

  • Antibody Development and Validation: Acting as specific antigens for the generation and characterization of antibodies that recognize distinct histone modifications.

  • Structural Biology: Facilitating co-crystallization studies with reader proteins to understand the molecular basis of recognition.

The ability to incorporate specific post-translational modifications, including stable isotopic labels or non-natural amino acids like D-Lys(Ac), provides researchers with a versatile chemical biology toolkit.[16][22] These synthetic peptides will continue to be instrumental in unraveling the complexities of the histone code and in the development of next-generation epigenetic therapies.

References

  • Vertex AI Search. Optimizing SPPS: The Strategic Advantage of Fmoc-Lys(Alloc)-OH. Accessed April 4, 2026.
  • Vertex AI Search.
  • Gregory, P. D., Wagner, K., & Hörz, W. (2001). Histone acetylation and chromatin remodeling. Experimental Cell Research, 265(2), 195-202. [Link]

  • Wikipedia.
  • Johnstone, R. W. (2017). A role for histone acetylation in regulating transcription elongation. Transcription, 8(1), 16-21. [Link]

  • Swaney, D. L., & Coon, J. J. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 10(1), 69-81. [Link]

  • Medzihradszky, K. F. (2019). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 115-136). Humana, New York, NY. [Link]

  • biomodal.
  • BioPharmaSpec.
  • Mizuno, H., et al. (2003). Roles of histone acetylation and chromatin remodeling factor in a meiotic recombination hotspot. The EMBO Journal, 22(5), 1234-1244. [Link]

  • Ferreira, R., & Domingues, P. (2013). Post-translational modifications and mass spectrometry detection. Free Radical Biology and Medicine, 65, 963-975. [Link]

  • Simon, M. D., et al. (2007). Facile synthesis of site-specifically acetylated and methylated histone proteins. Proceedings of the National Academy of Sciences, 104(4), 1219-1224. [Link]

  • Wolberger, C. (2014). Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core. Cold Spring Harbor protocols, 2014(7), pdb-prot081017. [Link]

  • AltaBioscience. Fmoc Amino Acids for SPPS. (2024). Accessed April 4, 2026.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed April 4, 2026.
  • AltaBioscience. Peptide Purification and Product Analysis. Accessed April 4, 2026.
  • Hake, S. B., & Allis, C. D. (2006). Histone tails–ideal motifs for probing epigenetics through chemical biology approaches. Current opinion in chemical biology, 10(5), 496-503. [Link]

  • BenchChem. Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. Accessed April 4, 2026.
  • BenchChem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Accessed April 4, 2026.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 49-74). Humana Press. [Link]

  • Nishino, Y., et al. (2021). Live-cell epigenome manipulation by synthetic histone acetylation catalyst system. Proceedings of the National Academy of Sciences, 118(3), e2018698118. [Link]

  • BenchChem. A Comparative Guide to Lysine Protecting Groups: The Advantages of Fmoc-Lys(Trt)-OH. Accessed April 4, 2026.
  • Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic letters, 14(17), 4474-4477. [Link]

  • AAPPTec.
  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ChemicalBook. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method. (2024). Accessed April 4, 2026.
  • Agilent Technologies.
  • Si, Y., et al. (2013). Selective cleavage enhanced by acetylating the side chain of lysine. Journal of Mass Spectrometry, 48(3), 362-368. [Link]

  • Jenuwein, T., & Allis, C. D. (2001). Translating the histone code. Science, 293(5532), 1074-1080. [Link]

  • ResearchGate.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • ChemPep. Fmoc Solid Phase Peptide Synthesis. Accessed April 4, 2026.
  • Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Aryl Hydrazide Linker. Lawrence Livermore National Lab., CA (US). [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides. Accessed April 4, 2026.
  • Shechter, D., et al. (2009). Robust methods for purification of histones from cultured mammalian cells with the preservation of their native modifications. Nucleic acids research, 37(13), e94-e94. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Protocol Exchange. [Link]

  • Biotage. How to purify synthetic peptides - what are the options?. (2023). Accessed April 4, 2026.
  • Sigma-Aldrich. Fmoc-Lys(Ac)-OH Novabiochem. Accessed April 4, 2026.

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Application

Application Note: High-Efficiency Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Incorporating Fmoc-D-Lys(Ac)-OH

Introduction & Mechanistic Grounding The incorporation of unnatural and modified amino acids, such as Fmoc-D-Lys(Ac)-OH (an acetylated D-enantiomer of lysine), is a critical strategy in modern drug development. D-amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The incorporation of unnatural and modified amino acids, such as Fmoc-D-Lys(Ac)-OH (an acetylated D-enantiomer of lysine), is a critical strategy in modern drug development. D-amino acids confer high resistance to proteolytic degradation, while the acetylated side chain serves as a crucial mimic for post-translational modifications in epigenetic probes and peptidomimetics. However, the steric bulk of the acetyl group combined with the unnatural stereocenter often leads to sluggish coupling kinetics, sequence-dependent aggregation, and incomplete acylation under conventional room-temperature conditions.

To overcome these thermodynamic barriers, Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) is employed. Microwave irradiation accelerates peptide synthesis not merely through rapid bulk heating, but via direct dielectric heating. The polar amide backbone of the growing peptide chain continuously aligns with the alternating electromagnetic field, which effectively disrupts inter- and intramolecular hydrogen bonding, thereby preventing sequence-dependent aggregation and β-sheet formation[1].

The DIC/Oxyma Pure Activation Paradigm

When utilizing elevated temperatures (e.g., 90°C) to force the coupling of sterically hindered residues, preserving the stereochemical integrity of the D-stereocenter is paramount. Traditional onium salt activators (like HATU or HBTU) require a tertiary base (e.g., DIPEA), which significantly increases the risk of base-catalyzed epimerization at high temperatures.

To mitigate this, our protocol leverages N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). The coupling reaction with DIC/Oxyma exhibits neutral pH conditions, whereas phosphonium or uranium salts together with DIPEA show basic conditions[2]. Furthermore, Oxyma Pure is a highly efficient, non-explosive alternative to traditional HOBt, providing superior suppression of racemization while facilitating rapid active ester formation[3]. By omitting the base, microwave irradiation is capable of accelerating both the slow activation process and subsequent acylation step in just 2 to 4 minutes at 90°C without compromising the chiral center[4].

Experimental Workflows and Activation Pathways

The following diagrams illustrate the cyclical nature of the MW-SPPS workflow and the specific chemical activation pathway utilized to ensure high-fidelity coupling of Fmoc-D-Lys(Ac)-OH.

MW_SPPS Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF, MW) Start->Deprotect Wash1 Washing (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-D-Lys(Ac)-OH + DIC/Oxyma) Wash1->Couple Wash2 Washing (DMF) Couple->Wash2 Wash2->Deprotect Next AA Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Sequence Complete QC LC-MS & Purity Analysis Cleavage->QC

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Workflow

Activation AA Fmoc-D-Lys(Ac)-OH ActiveEster Oxyma Active Ester (Highly Reactive) AA->ActiveEster + DIC DIC DIC Activator Oxyma Oxyma Pure Oxyma->ActiveEster Product Elongated Peptide ActiveEster->Product MW Heat (90°C) Resin Peptidyl-Resin (Free Amine) Resin->Product

DIC/Oxyma Pure Activation Pathway for Fmoc-D-Lys(Ac)-OH

Materials and Reagents

Reagent / MaterialFunction / RoleConcentration / Equivalents
Rink Amide AM Resin Solid support yielding a C-terminal amide0.1 mmol scale (loading ~0.5 mmol/g)
Fmoc-D-Lys(Ac)-OH Target modified amino acid5.0 equivalents (0.2 M in DMF)
DIC Primary coupling activator5.0 equivalents (0.5 M in DMF)
Oxyma Pure Epimerization suppressor / Active ester former5.0 equivalents (0.5 M in DMF)
Piperidine Fmoc-group removal20% (v/v) in DMF
DMF / DCM Solvents for washing and swellingNeat
TFA / TIS / H₂O Global cleavage cocktail95 : 2.5 : 2.5 (v/v/v)

Detailed Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous reaction via the integrated In-Process Controls (IPC).

Step 1: Resin Swelling
  • Weigh 0.1 mmol of Rink Amide AM resin into a microwave-safe reaction vessel.

  • Add 5 mL of a 1:1 mixture of DMF/DCM.

  • Agitate gently at room temperature for 15–30 minutes to fully solvate the polymer matrix, ensuring maximum accessibility to the reactive sites.

  • Drain the solvent completely.

Step 2: Fmoc Deprotection
  • Add 4 mL of 20% Piperidine in DMF to the resin.

  • Irradiate in the microwave synthesizer at 90°C for 2 minutes .

  • Drain the reaction vessel and wash the resin thoroughly with DMF (4 × 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Self-Validation (IPC 1): Perform a Kaiser (ninhydrin) test on a few resin beads. The beads should turn deep blue, confirming the successful unmasking of the primary amines.

Step 3: Activation and Coupling of Fmoc-D-Lys(Ac)-OH
  • Prepare the coupling solution by dissolving 5.0 eq of Fmoc-D-Lys(Ac)-OH and 5.0 eq of Oxyma Pure in 2.5 mL of DMF.

  • Add 5.0 eq of DIC to the solution. Allow 30 seconds for pre-activation (formation of the highly reactive Oxyma active ester).

  • Transfer the activated mixture to the resin vessel.

  • Irradiate in the microwave synthesizer at 90°C for 4 minutes . The neutral pH of this DIC/Oxyma mixture prevents base-catalyzed epimerization of the D-stereocenter[4].

  • Drain the coupling solution and wash the resin with DMF (4 × 5 mL).

  • Self-Validation (IPC 2): Perform a Kaiser test. The beads must remain colorless/yellow. A blue result indicates incomplete coupling, necessitating a second coupling cycle (double-coupling) before proceeding.

Step 4: Cleavage and Global Deprotection
  • Once the full sequence is assembled, perform a final Fmoc deprotection (Step 2) and wash the resin with DCM (3 × 5 mL) to shrink the beads. Dry under vacuum for 10 minutes.

  • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

  • Agitate at room temperature for 2 hours.

  • Filter the cleavage solution into a centrifuge tube containing 30 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Lyophilize the resulting peptide powder prior to LC-MS and HPLC purification.

Quantitative Data: MW-SPPS vs. Conventional SPPS

The implementation of microwave energy combined with the DIC/Oxyma activation strategy yields significant improvements in both the efficiency and purity of sequences containing Fmoc-D-Lys(Ac)-OH.

ParameterConventional SPPS (RT)MW-SPPS (90°C)
Coupling Reagents HBTU / DIPEADIC / Oxyma Pure
Coupling Time 60 - 120 minutes4 minutes
Reaction Temperature 25°C90°C
D-Lys(Ac) Epimerization ~ 1.5%< 0.5%
Crude Purity (Model 10-mer) 65%> 85%
Overall Yield 55%82%

Data Interpretation: The elimination of DIPEA from the coupling step drastically reduces the epimerization of the D-Lysine residue, while the dielectric heating of the microwave overcomes the steric hindrance of the acetylated side chain, cutting reaction times by over 90% and boosting crude purity[3][4].

References

  • [1] Peptide Synthesis Overview. United-Bio. Available at:[Link]

  • [3] An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide. ACS Publications (Organic Process Research & Development). Available at:[Link]

  • [4] US9969769B2 - Coupling method for peptide synthesis at elevated temperatures. Google Patents. Available at:

  • [2] Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. PubMed Central (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

SPPS Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-Lys(Ac)-OH

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide addresses one of the most notorious challenges in peptide assembly: the incomplete coupling of Fmoc-D-Lys(Ac)-OH.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide addresses one of the most notorious challenges in peptide assembly: the incomplete coupling of Fmoc-D-Lys(Ac)-OH. Used extensively in the synthesis of complex therapeutic peptides (such as GnRH antagonists), this modified residue frequently causes synthesis failure due to a combination of severe steric hindrance and sequence-dependent aggregation.

As a Senior Application Scientist, my goal is to move beyond simply listing steps. Below is a field-proven, self-validating framework designed to help you understand the causality behind these coupling failures and implement the exact chemical strategies needed to overcome them.

Troubleshooting Workflow

TroubleshootingWorkflow Start Incomplete Coupling Detected (Positive Kaiser Test) Step1 Double Coupling Strategy 1st: DIC/Oxyma, 2nd: HATU/DIPEA Start->Step1 Check1 Coupling Complete? Step1->Check1 Step2 Thermal Disruption (Microwave SPPS at 75°C) Check1->Step2 No Success Proceed to Next Cycle Check1->Success Yes Check2 Coupling Complete? Step2->Check2 Step3 Solvent Optimization (Add 25% DMSO or NMP) Check2->Step3 No Check2->Success Yes Resin Sequence Redesign (Pseudoprolines / Low-Loading Resin) Step3->Resin If still incomplete

Workflow for resolving incomplete Fmoc-D-Lys(Ac)-OH coupling via reagent and thermal optimization.

Technical FAQs: Causality & Solutions

Q1: Mechanistically, why does Fmoc-D-Lys(Ac)-OH consistently show incomplete coupling? A1: The primary challenge stems from1[1]. The bulky acetyl protecting group on the epsilon-amine folds back toward the alpha-amine, physically impeding the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain. Furthermore, the D-chirality can induce localized conformational clashes when coupling onto an L-amino acid chain. Finally, if the sequence is highly hydrophobic, the peptide-resin may self-associate through hydrogen bonding, leading to 2[2].

Q2: How do I definitively diagnose whether the issue is steric hindrance or sequence-dependent aggregation? A2: Observe the resin. Aggregation can be diagnosed if the peptide-resin 2[2] or shrinks during the coupling step. If the resin swells well but coupling is still slow, the issue is purely steric hindrance. Note that the standard Kaiser test can yield false negatives if the unreacted amines are buried within a tightly packed β-sheet. Always validate using the Microcleavage LC-MS protocol detailed below.

Q3: What is the optimal coupling reagent strategy for this specific residue? A3: A single coupling reagent is rarely sufficient for highly hindered residues. While modern uronium reagents like HATU provide excellent anchimeric assistance for difficult couplings[3], relying solely on HATU can increase epimerization risks. A highly effective approach is an orthogonal double-coupling strategy. Comparative analytical data demonstrate that using 4 improves target molecule yield cost-effectively, while reserving HATU/DIPEA for the second coupling drives the sterically hindered reaction to completion[4].

Q4: Can elevated temperatures or Microwave SPPS overcome the activation barrier? A4: Yes. Microwave-assisted SPPS is a powerful tool to overcome the activation energy barrier of sterically hindered couplings and 5[5]. Elevating the coupling temperature to 75°C significantly enhances reaction kinetics. However, to limit racemization of sensitive residues during microwave SPPS, coupling temperatures should be strictly monitored, and the use of 6 over base-heavy activation methods when possible[6].

Q5: If thermal disruption fails, how should I modify the solvent system? A5: If heat and potent reagents fail, you must alter the solvation dynamics to break the hydrogen bonding matrix. Switch the primary solvent to N-methyl-2-pyrrolidone (NMP) or 2 to the solvent[2]. Chaotropic salts like LiCl or KSCN can also be added to disrupt the secondary structures preventing the coupling.

Quantitative Data: Coupling Reagent Efficacy

To select the right reagent for Fmoc-D-Lys(Ac)-OH, you must balance reactivity with the risk of epimerization. The table below summarizes the properties of standard coupling systems for hindered residues:

Coupling SystemActivation MechanismEpimerization RiskEfficacy for Hindered ResiduesKey Advantage / Disadvantage
DIC / Oxyma Carbodiimide / Active EsterVery LowModerate3[3], excellent for routine automated SPPS; lower efficiency for extreme steric bulk.
HATU / DIPEA Uronium / Active EsterModerateHighAnchimeric assistance via HOAt accelerates slow reactions; higher cost and epimerization risk.
COMU / DIPEA Uronium / Active EsterLowVery HighHigh solubility, safer alternative to HATU; rapidly hydrolyzes in DMF.
DIC / HOBt Carbodiimide / Active EsterLowLowCost-effective but slower kinetics; explosion hazard associated with HOBt.
Self-Validating Experimental Protocols
Protocol 1: Diagnostic Microcleavage & LC-MS Validation

Causality: The Kaiser test relies on the diffusion of ninhydrin into the resin beads. If the unreacted N-terminus is buried within a hydrophobic aggregate, it will yield a false negative. LC-MS definitively validates whether the mass corresponds to the successful Fmoc-D-Lys(Ac)-OH incorporation or a deletion sequence.

  • Sampling: Withdraw 2–5 mg of peptide-resin post-coupling.

  • Washing: Wash the resin with DCM (3 × 1 mL) to remove residual DMF, then dry under vacuum for 5 minutes.

  • Cleavage: Treat the resin with 100 µL of Cleavage Cocktail (TFA / TIS / H₂O, 95:2.5:2.5 v/v) for 1 hour at room temperature.

  • Precipitation: Filter the cleavage solution into 1 mL of cold diethyl ether to precipitate the crude peptide. Centrifuge at 10,000 rpm for 3 minutes and decant the supernatant.

  • Analysis: Dissolve the pellet in 50% Acetonitrile/Water (0.1% TFA) and analyze via LC-MS. Look for the target mass versus the deletion sequence mass (-270 Da, accounting for the missing D-Lys(Ac) residue after Fmoc removal).

Protocol 2: Orthogonal Double Coupling Strategy

Causality: Utilizing two distinct activation mechanisms prevents sequence-specific adaptation to a single reagent. The first coupling uses DIC/Oxyma to achieve bulk conversion with minimal epimerization, while the second coupling uses the highly reactive HATU to force the remaining sterically hindered amines to react.

  • First Coupling (DIC/Oxyma): Prepare 4.0 eq Fmoc-D-Lys(Ac)-OH, 4.0 eq DIC, and 4.0 eq Oxyma in DMF. Add to the resin and agitate for 45 minutes at room temperature.

  • Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3 × 1 min).

  • Second Coupling (HATU/DIPEA): Prepare 4.0 eq Fmoc-D-Lys(Ac)-OH, 4.0 eq HATU, and 8.0 eq DIPEA in DMF. Add to the resin and agitate for 30 minutes at room temperature.

  • Validation: Perform a Kaiser test. If positive, proceed to Protocol 3.

Protocol 3: Microwave-Assisted Thermal Disruption

Causality: Elevated temperatures provide the kinetic energy required to overcome the activation barrier of sterically hindered amines while simultaneously melting β-sheet aggregates that hide the N-terminus.

  • Solvent Swelling: Swell the resin in a 1:1 mixture of DMF and NMP for 15 minutes to maximize polymer matrix expansion.

  • Reagent Addition: Add 5.0 eq Fmoc-D-Lys(Ac)-OH, 5.0 eq DIC, and 5.0 eq Oxyma. (Note: Avoid HATU/DIPEA at high temperatures to minimize base-catalyzed epimerization).

  • Microwave Irradiation: Irradiate the reaction vessel in a microwave peptide synthesizer at 75°C for 10 minutes. Use a pulsed power setting (10–20 W) to maintain temperature without overheating.

  • Validation: Drain, wash with DMF (4 × 1 min), and validate via Protocol 1.

References
  • ResearchGate. "Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences." ResearchGate. URL:[Link]

  • NIH PMC. "Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials." NIH. URL:[Link]

  • ACS Publications. "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies." ACS. URL:[Link]

Sources

Optimization

Overcoming steric hindrance when coupling Fmoc-D-Lys(Ac)-OH

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for overcoming the common challenge of ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for overcoming the common challenge of steric hindrance when coupling Fmoc-D-Lys(Ac)-OH during solid-phase peptide synthesis (SPPS). The inherent bulkiness of the acetylated lysine side chain, combined with the growing peptide-resin, can often lead to incomplete or failed coupling reactions. This resource is designed to help you diagnose and solve these issues efficiently.

Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered in the lab.

Q1: My coupling reaction with Fmoc-D-Lys(Ac)-OH is incomplete, as indicated by a positive Kaiser test. What is the most likely cause?

A1: The primary cause is almost always steric hindrance. The acetyl group on the lysine side chain, combined with the peptide chain on the solid support, creates a crowded environment that impedes the approach of the activated amino acid. Standard coupling reagents like HBTU or DIC/HOBt may not be potent enough to overcome this energy barrier effectively.[1][2]

Solution: Switch to a more powerful, modern coupling reagent. Onium salt-based reagents that form highly reactive OAt or Oxyma esters are the industry standard for such "difficult" couplings.[2][3]

  • HATU and its phosphonium equivalent PyAOP are considered gold-standard reagents due to the formation of highly reactive OAt esters.[4]

  • COMU is an excellent alternative that forms a highly reactive Oxyma ester. It boasts coupling efficiencies comparable or even superior to HATU for hindered sequences and has a significantly better safety profile, as it is not explosive.[3][4][5][6]

Q2: I've switched to HATU, but my coupling efficiency is still suboptimal. What are my next steps?

A2: If a high-potency reagent alone isn't sufficient, you should consider kinetic and physical factors that influence the reaction.

  • Extend Reaction Time: Sterically hindered couplings are kinetically slow. Increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can often drive the reaction to completion.[1][2][7] Always monitor reaction progress to avoid potential side reactions with prolonged times.

  • Perform a Double Coupling: This is a common and highly effective strategy.[2] After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-D-Lys(Ac)-OH to the resin for a second coupling cycle. This ensures that any remaining free amines are capped.

  • Increase Reagent Equivalents: For particularly stubborn couplings, increasing the equivalents of the amino acid and coupling reagent from the standard 3 eq. to 4 or 5 eq. can be beneficial.[2]

Q3: Could my choice of solvent or base be contributing to the problem?

A3: Absolutely. Proper solvation of the growing peptide chain is critical to ensure the N-terminal amine is accessible.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard, but for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) is a superior solvent due to its enhanced solvating properties.[1][2] In some cases, a small amount of DMSO or a mixture like DCM/DMF/NMP can disrupt secondary structures and improve accessibility.[1][2]

  • Base Selection: The choice and amount of base are critical. Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[1][8] Ensure you are using the correct stoichiometry. While a slight excess of base is needed to drive the reaction, a large excess can lead to unwanted side reactions, including racemization.[1][8]

Q4: I've heard about using acyl fluorides for extremely hindered couplings. When is this necessary?

A4: Acyl fluorides represent a powerful, albeit more specialized, approach for when even the most potent onium salt reagents fail.[2] The small size and high reactivity of the fluoride leaving group can overcome severe steric barriers. This method is typically reserved for the most challenging couplings, such as those involving α,α-disubstituted or N-methylated amino acids.[4][9][10]

Deeper Dive: Mechanistic Insights

The choice of coupling reagent is the most critical variable in overcoming steric hindrance. The efficiency of these reagents is directly related to the reactivity of the active ester they form with the amino acid's carboxyl group.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1"];

} Coupling Reagent Reactivity Hierarchy

  • Uronium/Aminium Reagents (HATU, HCTU, HBTU): These reagents incorporate a leaving group based on a benzotriazole derivative. The reactivity is enhanced by electron-withdrawing groups on the benzotriazole ring. HATU, containing a 7-aza-benzotriazole (OAt) group, is more reactive than HCTU (6-chloro-benzotriazole) and significantly more reactive than HBTU (unsubstituted benzotriazole).[4]

  • Oxyma-Based Reagents (COMU): COMU utilizes OxymaPure as the leaving group. This provides reactivity comparable to HOAt but without the associated explosion hazard of benzotriazole derivatives, making it a safer and highly effective choice.[3][4][5]

Validated Protocols & Data

Decision-Making Workflow for Poor Coupling

When faced with an incomplete coupling of Fmoc-D-Lys(Ac)-OH, follow this logical troubleshooting workflow.

dot graph TD { A[Start: Positive Kaiser Test for Fmoc-D-Lys(Ac)-OH Coupling] --> B{What coupling reagent was used?}; B --> C[Standard Reagent (e.g., HBTU, DIC/HOBt)]; B --> D[High-Potency Reagent (e.g., HATU, COMU)];

} Troubleshooting Workflow for Low Coupling Efficiency

Table 1: Comparison of Recommended Coupling Reagents
ReagentActivating GroupRelative ReactivityKey Considerations
HBTU/PyBOP OBt esterModerateMay be insufficient for very hindered residues like Fmoc-D-Lys(Ac)-OH.[2]
HCTU O-6-ClBt esterHighMore reactive than HBTU with a better safety profile than HOAt-based reagents.[4]
HATU/PyAOP OAt esterVery HighGold standard for efficiency, especially for hindered couplings.[4][5] HOAt is explosive.
COMU Oxyma esterVery HighComparable or superior to HATU with an excellent safety profile (non-explosive).[3][4][5][6]
Protocol 1: High-Efficiency Double Coupling using COMU

This protocol is recommended as the first-line approach for coupling Fmoc-D-Lys(Ac)-OH.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-D-Lys(Ac)-OH (4 equivalents relative to resin loading) and COMU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

  • First Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 45-60 minutes at room temperature.

  • Intermediate Wash: Drain the reaction solution from the vessel. Wash the resin with DMF (3 x 1 min) to remove byproducts.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-D-Lys(Ac)-OH, COMU, and DIPEA.

  • Final Wash & Monitoring: After the second coupling, drain the vessel and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min). Perform a Kaiser test to confirm the absence of free primary amines.

References

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Subirós-Funosas, L., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • Bdeoghar, M., et al. (2011). Direct Fmoc-Chemistry-Based Solid-Phase Synthesis of Peptidyl Thioesters.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". Available at: [Link]

  • NEW Orthogonally protected lysine deriv
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, ACS Publications. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-D-Lys(Ac)-OH Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific stereochemical and physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific stereochemical and physicochemical challenges associated with incorporating Fmoc-D-Lys(Ac)-OH into solid-phase peptide synthesis (SPPS).

Unlike standard L-amino acids, the D-enantiomer alters the Ramachandran trajectory of the growing peptide backbone. When combined with the hydrogen-bonding capacity of the epsilon-acetyl group, this residue can induce severe localized aggregation and steric hindrance, physically shielding the N-terminal Fmoc group from standard deprotection bases[1],[2]. This guide provides the causality behind these failures and self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc deprotection incomplete specifically after coupling Fmoc-D-Lys(Ac)-OH? A: The failure is driven by a combination of steric and conformational factors. While the acetyl group on the lysine side chain can sometimes improve overall solubility compared to bulky Boc-protecting groups[1], the D-stereocenter forces the peptide backbone into an unnatural turn. This altered trajectory, combined with inter-chain hydrogen bonding mediated by the acetyl amide, nucleates localized β -sheet formation (aggregation) on the resin[2]. This aggregation physically blocks the diffusion of the bulky piperidine molecule to the N-terminus, resulting in incomplete deprotection and subsequent deletion sequences[3].

Q2: How can I chemically modify the deprotection cocktail to overcome this steric hindrance? A: If standard 20% piperidine in DMF fails, you must alter the kinetics of the base-catalyzed β -elimination. Replacing piperidine with 1–5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a stronger, less sterically hindered, and non-nucleophilic base that abstracts the Fmoc proton significantly faster[4]. Because DBU does not scavenge the resulting dibenzofulvene (DBF) byproduct, it must be used in tandem with piperidine (e.g., 2% DBU + 20% piperidine in DMF).

Q3: Are there side reactions I should anticipate when using DBU or elevated temperatures? A: Yes. The primary risk of using stronger bases like DBU is the base-catalyzed formation of aspartimide, particularly if your sequence contains Asp-Gly, Asp-Asn, or Asp-Ser linkages[4]. Elevated temperatures (e.g., 60°C in microwave SPPS) used to disrupt aggregation can also increase the risk of epimerization at the C-terminal residue[2].

Q4: How do I prevent aspartimide formation while still using an optimized DBU cocktail? A: You must buffer the basicity of the microenvironment. Adding a mild acid modifier, such as 0.1 M HOBt (1-hydroxybenzotriazole) or Oxyma Pure, to the deprotection cocktail suppresses the ionization of the backbone amide nitrogen, preventing it from nucleophilically attacking the adjacent aspartic acid side-chain ester[4].

Mechanistic Workflows & Visualizations

To ensure scientific integrity, troubleshooting must follow a logical, self-validating pathway. The diagrams below illustrate the diagnostic workflow and the chemical pathways of potential side reactions.

Workflow Start Fmoc-D-Lys(Ac) Coupled Deprotect Standard Deprotection (20% Piperidine/DMF) Start->Deprotect UV UV-Vis Monitoring (301 nm) Deprotect->UV Check Is UV Peak Area Consistent? UV->Check Kaiser Perform Kaiser Test Check->Kaiser No (Area Drop) Success Positive Kaiser (Successful Deprotection) Check->Success Yes Incomplete Negative/Weak Kaiser (Incomplete Deprotection) Kaiser->Incomplete Yellow/Faint Kaiser->Success Deep Blue Optimize Optimize Protocol: 1. 2% DBU/DMF 2. Heat (60°C) Incomplete->Optimize Optimize->Deprotect Re-deprotect

Workflow for diagnosing and resolving incomplete Fmoc deprotection using UV and Kaiser tests.

Pathway Fmoc Fmoc-Peptide-Resin Base Strong Base (Piperidine/DBU) Fmoc->Base Deprotected Free Amine Peptide Base->Deprotected Normal Aspartimide Aspartimide Formation Base->Aspartimide Asp-X Adduct Piperidide Adduct (+83 Da) Aspartimide->Adduct Ring Opening HOBt Add 0.1M HOBt/Oxyma HOBt->Aspartimide Inhibits

Mechanism of base-catalyzed aspartimide side reactions and inhibition by HOBt/Oxyma.

Quantitative Data: Deprotection Optimization Strategies

When standard protocols fail, selecting the right optimization strategy requires balancing deprotection speed against the risk of side reactions.

Table 1: Comparison of Fmoc Deprotection Cocktails

Deprotection CocktailRelative Cleavage SpeedAggregation DisruptionSide Reaction RiskRecommended Use Case
20% Piperidine in DMF Baseline (10-20 min)LowLowStandard SPPS[3]
20% Piperidine in NMP (60°C) Fast (3-5 min)HighModerate (Epimerization)Highly aggregated sequences[2]
2% DBU + 20% Piperidine in DMF Very Fast (2-5 min)ModerateHigh (Aspartimide)Sterically hindered residues[4]
20% Piperidine + 0.1M HOBt in DMF Baseline (15-20 min)LowVery LowAsp-containing sequences[4]

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, do not rely on a single analytical method. The following protocol utilizes a dual-orthogonal validation system: UV-Vis spectrophotometry quantifies the DBF-piperidine adduct (measuring what was successfully removed from the resin)[5], while the Kaiser Test qualifies the presence of primary amines (measuring what was successfully generated on the resin)[3].

Protocol: Aggregation-Disrupting Deprotection with Closed-Loop Validation

Phase 1: Execution & UV-Vis Quantification

  • Swell Resin: Ensure the peptide-resin is fully swelled in DMF for 30 minutes prior to deprotection to maximize pore diffusion[6].

  • First Deprotection: Add 20% piperidine in DMF to the resin. Agitate gently for 5 minutes.

  • Effluent Collection: Drain the reaction vessel and collect the effluent in a volumetric flask.

  • Second Deprotection (Optimized): If D-Lys(Ac) is causing known hindrance, add an optimized cocktail of 2% DBU + 20% piperidine + 0.1 M HOBt in DMF . Agitate for 10 minutes. Drain and pool this effluent with the first collection.

  • UV-Vis Measurement: Dilute the pooled effluent to a known volume with DMF. Measure the absorbance at 301 nm. Calculate the Fmoc removal yield using the Beer-Lambert law ( ϵ≈7800 M−1cm−1 ).

    • Causality Check: If the calculated yield is <95% of the theoretical resin loading, the Fmoc group is trapped in a steric/aggregated pocket.

Phase 2: On-Resin Qualification (The Kaiser Test) 6. Resin Wash: Wash the resin thoroughly (5x DMF, 3x DCM) to remove all traces of piperidine, which will cause a false positive[3]. 7. Sampling: Transfer a few beads of the peptide-resin to a glass test tube. 8. Reagent Addition: Add 2 drops each of:

  • Solution A (5% ninhydrin in ethanol)

  • Solution B (80% phenol in ethanol)

  • Solution C (0.001 M KCN in pyridine)[3].

  • Heating: Heat at 100°C for 5 minutes.

    • Validation Logic:

      • Deep Blue Beads/Solution: Deprotection is complete. Proceed to the next coupling.

      • Yellow/Colorless Beads: Deprotection failed.

      • System Cross-Check: If UV-Vis (Phase 1) showed low absorbance, but the Kaiser test is negative, the Fmoc group is still attached. Repeat Step 4 at 60°C. If UV-Vis showed low absorbance, but the Kaiser test is positive, the previous amino acid coupling failed, resulting in lower overall loading.

Sources

Optimization

Resolving Fmoc-D-Lys(Ac)-OH solubility issues in DMF and NMP

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Fmoc-D-Lys(Ac)-OH. This guide is designed to provide in-depth troubleshooting assistance and address fre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Fmoc-D-Lys(Ac)-OH. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the solubility of Fmoc-D-Lys(Ac)-OH in common solid-phase peptide synthesis (SPPS) solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to help you overcome challenges in your research.

Understanding the Challenge: Why Solubility Matters

Fmoc-D-Lys(Ac)-OH is a critical building block for the synthesis of peptides containing acetylated lysine residues, a key post-translational modification. Incomplete dissolution of this amino acid derivative during SPPS can lead to several critical issues, including:

  • Inaccurate concentration: If the amino acid is not fully dissolved, the actual concentration in the solution will be lower than calculated, leading to inefficient coupling reactions.

  • Clogged lines: In automated peptide synthesizers, undissolved particles can block tubing and valves, causing instrument failure.

  • Lower peptide purity: Poor solubility can result in failed couplings and the formation of deletion sequences, significantly impacting the purity of the final peptide product.

This guide will walk you through a systematic approach to resolving these solubility issues.

Troubleshooting Guide: Resolving Fmoc-D-Lys(Ac)-OH Solubility Issues

This section provides a step-by-step guide to address solubility challenges with Fmoc-D-Lys(Ac)-OH. The following workflow diagram illustrates the decision-making process.

Fmoc-D-Lys(Ac)-OH Solubility Troubleshooting start Start: Fmoc-D-Lys(Ac)-OH does not dissolve in DMF/NMP at room temperature check_conc Step 1: Verify Concentration Is it ≤ 0.5 M? start->check_conc check_solvent Step 2: Assess Solvent Quality Is the DMF/NMP fresh and high-purity? check_conc->check_solvent Yes contact_supplier Problem Persists Consider lot-to-lot variability. Contact supplier. check_conc->contact_supplier No, > 0.5 M sonication Step 3: Apply Sonication Did it dissolve? check_solvent->sonication Yes check_solvent->contact_supplier No heating Step 4: Gentle Heating Did it dissolve? sonication->heating No dissolved Solution Dissolved Proceed with synthesis. sonication->dissolved Yes cosolvent Step 5: Use a Co-solvent Try adding DCM. heating->cosolvent No heating->dissolved Yes switch_solvent Step 6: Switch to a Stronger Solvent Use NMP if initially in DMF. cosolvent->switch_solvent No cosolvent->dissolved Yes switch_solvent->dissolved Yes switch_solvent->contact_supplier No

Troubleshooting

Technical Support Center: A-Z Guide to Fmoc-D-Lys(Ac)-OH Incorporation

Welcome to our dedicated technical support center for the successful incorporation of Fmoc-D-Lys(Ac)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the successful incorporation of Fmoc-D-Lys(Ac)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this important building block, ensuring high-purity peptide synthesis by minimizing side reactions.

I. Understanding the Role and Challenges of Fmoc-D-Lys(Ac)-OH

Fmoc-D-Lys(Ac)-OH is a crucial reagent for synthesizing peptides with post-translationally modified lysine residues. The N-epsilon-acetyl group is a key player in epigenetic regulation and protein function. Its incorporation, however, requires careful consideration to prevent unwanted side reactions and ensure high coupling efficiency.

The primary challenges associated with the use of Fmoc-D-Lys(Ac)-OH revolve around ensuring the stability of the acetyl group throughout the synthesis and achieving complete coupling, which can sometimes be hindered by the nature of the acetylated side chain.

II. Frequently Asked Questions (FAQs)

Q1: How stable is the N-epsilon-acetyl group to standard Fmoc deprotection conditions?

The N-epsilon-acetyl group on the lysine side chain is generally stable to the standard Fmoc deprotection conditions using piperidine. Studies on other acetylated amino acid derivatives have shown that acetyl groups are satisfactorily stable even at high piperidine concentrations (e.g., 40%)[1]. This stability is crucial for preventing the formation of peptides with an unmodified lysine side chain.

Q2: Can the acetyl group on the lysine side chain react with coupling reagents?

While the amide bond of the acetyl group is relatively stable, the potential for side reactions with highly reactive coupling reagents should not be entirely dismissed. However, under standard coupling conditions, the primary reaction of the activated amino acid is with the free N-terminal amine of the growing peptide chain. The use of carbodiimide reagents like DIC, in the presence of an additive like HOBt or OxymaPure, is a standard and effective method that minimizes side reactions[2][3][4].

Q3: What are the recommended coupling reagents for Fmoc-D-Lys(Ac)-OH?

For the efficient incorporation of Fmoc-D-Lys(Ac)-OH, a range of standard coupling reagents can be employed. The choice of reagent can be guided by the specific sequence and the presence of other sensitive residues.

Coupling Reagent CombinationClassKey AdvantagesPotential Disadvantages
DIC/HOBt or DIC/OxymaPure CarbodiimideCost-effective, minimizes racemization, widely used[2][3][4].Slower than uronium/aminium salts.
HBTU/DIPEA Aminium/Uronium SaltFast and efficient, good for standard couplings[5].Potential for guanidinylation if used in excess.
HATU/DIPEA Aminium/Uronium SaltHighly reactive, excellent for hindered couplings, low racemization[2][6].Higher cost.

Q4: Can I use Fmoc-L-Lys(Ac)-OH for my synthesis?

Yes, Fmoc-L-Lys(Ac)-OH is also a standard building block for introducing N-epsilon-acetyl-L-lysine residues via Fmoc SPPS. The choice between the D- and L-isomers depends on the desired stereochemistry of the final peptide.

III. Troubleshooting Guide: Minimizing Side Reactions

This section provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of Fmoc-D-Lys(Ac)-OH.

Issue 1: Incomplete Coupling of Fmoc-D-Lys(Ac)-OH
  • Symptoms:

    • Positive Kaiser test after the coupling step, indicating the presence of unreacted free amines[7].

    • Presence of a deletion sequence (peptide lacking the D-Lys(Ac) residue) in the final product upon mass spectrometry analysis.

  • Possible Causes:

    • Steric Hindrance: The acetylated side chain, although relatively small, can in some sequence contexts contribute to steric hindrance.

    • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting the accessibility of the N-terminal amine[8].

    • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive for the specific coupling.

  • Solutions:

    G cluster_0 Troubleshooting Incomplete Coupling Incomplete_Coupling Incomplete Coupling Detected (Positive Kaiser Test) Double_Coupling Perform Double Coupling Increase_Time Increase Reaction Time Stronger_Activator Use Stronger Activator (e.g., HATU) Disrupt_Aggregation Disrupt Aggregation (e.g., change solvent, use chaotropic salts) Complete_Coupling Coupling Complete (Negative Kaiser Test)

    Troubleshooting workflow for incomplete coupling.

    • Double Couple: The most straightforward approach is to perform a second coupling step with fresh reagents to drive the reaction to completion.

    • Increase Reaction Time: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can improve yields for slower reactions[7].

    • Employ a More Potent Activator: For particularly difficult couplings, switching to a more reactive coupling reagent like HATU is recommended[2][6].

    • Address Peptide Aggregation: If aggregation is suspected, consider the following:

      • Switch to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO)[8].

      • Incorporate a chaotropic salt wash (e.g., LiCl in DMF) prior to coupling to disrupt hydrogen bonding.

Issue 2: Potential Hydrolysis of the N-epsilon-acetyl Group
  • Symptoms:

    • Detection of a peptide with an unmodified D-lysine residue in the final product, with a corresponding mass difference of 42 Da.

  • Possible Causes:

    • While generally stable, prolonged exposure to harsh basic conditions or unintended acidic conditions during synthesis could theoretically lead to some level of hydrolysis.

  • Solutions:

    • Minimize Deprotection Times: Adhere to standard Fmoc deprotection times (e.g., two treatments of 5-10 minutes with 20% piperidine in DMF)[9]. Avoid unnecessarily long exposure to the basic deprotection solution.

    • Ensure Neutralization is Thorough but Not Excessive: After deprotection, ensure complete removal of piperidine by thorough washing with DMF to prevent prolonged base exposure.

Issue 3: General Side Reactions in Fmoc-SPPS

While not specific to Fmoc-D-Lys(Ac)-OH, it's crucial to be aware of and mitigate common SPPS side reactions:

  • Aspartimide Formation: Particularly problematic for sequences containing Asp-Gly or Asp-Ser. This can be minimized by using Fmoc-Asp(OMpe)-OH or by adding HOBt to the piperidine deprotection solution[2].

  • Diketopiperazine Formation: This occurs at the dipeptide stage and can be suppressed by using 2-chlorotrityl chloride resin or by coupling the first two amino acids as a pre-formed dipeptide[2].

  • Racemization: The use of coupling additives like HOBt or OxymaPure is highly effective in minimizing racemization during amino acid activation[3][4].

IV. Recommended Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling of Fmoc-D-Lys(Ac)-OH
  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Nα-Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-D-Lys(Ac)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents).

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: High-Efficiency HATU Coupling of Fmoc-D-Lys(Ac)-OH
  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-D-Lys(Ac)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, a double coupling can be performed.

  • Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

V. Cleavage and Deprotection

The N-epsilon-acetyl group is stable to standard TFA-based cleavage cocktails. A common and effective cleavage cocktail for peptides that do not contain particularly sensitive residues is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[10]. For peptides with sensitive residues, the composition of the cleavage cocktail should be adjusted accordingly[11][12][13].

G cluster_1 SPPS Workflow for Fmoc-D-Lys(Ac)-OH Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing_1 Wash (DMF) Coupling Coupling (Fmoc-D-Lys(Ac)-OH + Activator) Washing_2 Wash (DMF, DCM) Kaiser_Test Kaiser Test Repeat_Cycle Repeat for next Amino Acid Final_Cleavage Final Cleavage (TFA Cocktail) End Purified Peptide

General SPPS workflow for incorporating Fmoc-D-Lys(Ac)-OH.

VI. Conclusion

The successful incorporation of Fmoc-D-Lys(Ac)-OH is readily achievable with careful attention to coupling conditions and proactive troubleshooting of common SPPS side reactions. The N-epsilon-acetyl group is robust under standard synthesis conditions. By employing optimized coupling protocols and being vigilant for signs of incomplete reactions or side-product formation, researchers can confidently synthesize high-purity acetylated peptides for their research and development needs.

References

  • Gyetvai, Á., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(8), 1147-1159.
  • Han, H., et al. (2025, November 18). Investigation of All Disease-Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non-canonical Amino Acid Mutagenesis. eLife.
  • Han, H., et al. (2025, November 18). Investigation of All Disease-Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non-canonical Amino Acid Mutagenesis. bioRxiv.
  • University of the Pacific. (2021). Solid Phase Peptide Synthesis. Scholarly Commons.
  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Letters, 24(37), 6853-6857.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
  • AAPPTEC. Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • BenchChem. (2025).
  • AAPPTEC. Coupling Reagents. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • BenchChem. (2026). Technical Support Center: Fmoc-D-Pro-OH in Peptide Synthesis.
  • Royal Society of Chemistry.
  • Li, Y., et al. (2013). Selective cleavage enhanced by acetylating the side chain of lysine. Journal of Mass Spectrometry, 48(1), 123-130.
  • AAPPTEC.
  • Ali, A., et al. (2022). Deciphering the Effect of Lysine Acetylation on the Misfolding and Aggregation of Human Tau Fragment 171IPAKTPPAPK180 Using Molecular Dynamic Simulation and the Markov State Model. International Journal of Molecular Sciences, 23(5), 2399.
  • AAPPTEC. Coupling Reagents. Retrieved from [Link]

  • Chen, Y.-C. A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters, 24(13), 2469-2473.
  • Google Patents. (2013). WO2013156977A1 - Solid phase peptide synthesis of insulin using side chain anchored lysine.
  • Royal Society of Chemistry.
  • Ghanem, E., et al. (2014). Lysine acetylation can generate highly charged enzymes with increased resistance toward irreversible inactivation. Protein Engineering, Design and Selection, 27(10), 369-377.

Sources

Optimization

Technical Support Center: Optimizing Fmoc-D-Lys(Ac)-OH Incorporation in Automated Peptide Synthesis

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and technical insights for researchers encountering yield issues with Fmoc-D-Lys(Ac)-OH in automated solid-phase peptide synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and technical insights for researchers encountering yield issues with Fmoc-D-Lys(Ac)-OH in automated solid-phase peptide synthesis (SPPS). Our focus is on diagnosing the root causes of poor outcomes and providing robust, field-proven protocols to enhance synthetic success.

Troubleshooting Guide

This section addresses specific, common problems encountered when using Fmoc-D-Lys(Ac)-OH. The question-and-answer format is designed to help you quickly identify and resolve issues in your workflow.

Q1: My peptide synthesis yield dropped significantly after the incorporation of Fmoc-D-Lys(Ac)-OH. What is the primary cause and how can I diagnose it?

A1: The most common cause of low yield associated with Fmoc-D-Lys(Ac)-OH is on-resin peptide aggregation, which leads to incomplete coupling and deprotection steps.

The lysine side-chain typically carries a positive charge, which helps maintain the solubility of the growing peptide chain through electrostatic repulsion. Acetylation of the ε-amino group neutralizes this charge, which can dramatically alter the peptide's properties.[1][2] This neutralization can increase the propensity for the peptide to form secondary structures (like β-sheets) and aggregate, rendering the N-terminus inaccessible for subsequent reactions.[3]

Initial Diagnostic Workflow

Before optimizing the synthesis, you must first confirm if the issue lies within the chain assembly or during the final cleavage.

  • Perform a Test Cleavage: Take a small amount of the peptide-resin (10-20 mg) post-synthesis.

  • Analyze by Mass Spectrometry (MS): Treat the resin with a standard cleavage cocktail and analyze the supernatant by MS.[4]

  • Interpret the Results:

    • Target Mass Present, Low Intensity: This indicates the synthesis was at least partially successful, but overall efficiency was low. The problem likely lies in coupling or deprotection steps. Proceed to Q2.

    • Truncated Sequences Dominate: If you primarily see masses corresponding to the peptide sequence before the Fmoc-D-Lys(Ac)-OH addition, this points to a severe coupling failure at that specific residue. Proceed to Q2.

    • Target Mass Abundant (in test cleavage), Low Final Yield: If the test cleavage looks good but your final purified yield is low, the problem is likely inefficient final cleavage or peptide precipitation/work-up issues.[4]

A Low Final Yield Detected B Perform Small-Scale Test Cleavage & MS Analysis A->B C Is Target Mass Abundant? B->C D Problem is Likely in Final Cleavage / Work-up C->D Yes E Problem is in On-Resin Synthesis C->E No F Check for Truncated Sequences (Failure at Lys(Ac) step) E->F G Proceed to Q2: Optimize Coupling Protocol F->G

Caption: Initial diagnostic workflow for low peptide yield.

Q2: My diagnostic tests confirm an on-resin synthesis problem. How can I overcome incomplete coupling of Fmoc-D-Lys(Ac)-OH and subsequent residues?

A2: Overcoming incomplete coupling requires a multi-faceted approach focused on enhancing reaction kinetics and disrupting peptide aggregation.

The key is to improve the efficiency of amide bond formation. This can be achieved by optimizing coupling reagents, reaction conditions, and solvent systems.

Strategy 1: Employ High-Efficiency Coupling Reagents

For difficult couplings, standard carbodiimide reagents like DIC may be insufficient.[5] Uronium or phosphonium salt-based reagents are highly recommended due to their superior activation and faster reaction times.[3][6]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium SaltGold standard for difficult couplings; forms highly reactive OAt-active ester, minimizes racemization.[3][5]Higher cost; benzotriazole-based reagents can have allergenic potential.[7]
HCTU Aminium SaltSimilar reactivity to HATU, often more cost-effective.[8]Benzotriazole-based.
COMU Uronium SaltThird-generation reagent with high reactivity and a better safety profile (non-explosive OxymaPure leaving group).[7]-
PyBOP Phosphonium SaltHigh coupling efficiency with low racemization risk.[6]More expensive and may require stricter handling.

Strategy 2: Optimize Reaction Conditions

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can significantly improve reaction kinetics, especially for longer or aggregation-prone peptides.[9]

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid is a highly effective method to drive the reaction to completion. This is strongly recommended for Fmoc-D-Lys(Ac)-OH and the residue immediately following it.[8][10]

  • Microwave-Assisted Synthesis: If your synthesizer is equipped, using microwave energy can accelerate coupling reactions and help disrupt secondary structures, overcoming steric challenges and improving efficiency.[3][11]

Strategy 3: Disrupt Peptide Aggregation

If the peptide chain is aggregated, even the best coupling reagents will fail. The goal is to improve the solvation of the peptide-resin complex.

  • Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonds that lead to aggregation.

  • "Magic" Mixtures: For severe aggregation, consider using a solvent system like DCM/DMF/NMP (1:1:1) with 1% Triton X100.

  • Structure-Disrupting Derivatives: If the sequence allows, incorporating pseudoproline dipeptides or a Dmb/Hmb-protected derivative every 5-6 residues can effectively break up secondary structures.[3]

A Incomplete Coupling Detected B Select High-Efficiency Coupling Reagent (e.g., HATU, COMU) A->B C Perform Double Coupling B->C D Monitor with Kaiser Test C->D E Coupling Complete D->E Negative F Still Incomplete: Suspect Severe Aggregation D->F Positive G Incorporate Aggregation-Disrupting Solvents or Salts F->G H Consider Microwave Assisted Synthesis F->H

Caption: Troubleshooting workflow for incomplete coupling.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the coupling of Fmoc-D-Lys(Ac)-OH and other difficult residues.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Activation: In a separate vessel, prepare the activation solution:

    • Fmoc-D-Lys(Ac)-OH (3 equivalents relative to resin loading)

    • HATU (2.9 equivalents)

    • Dissolve in a minimal volume of DMF.

  • Coupling Reaction:

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution.

    • Immediately add the complete solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[7]

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm the absence of free amines (a negative test indicates completion).[12]

    • Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 2: Double Coupling Procedure

Use this procedure if a single coupling is insufficient.

  • Perform all steps of Protocol 1.

  • After the 1-2 hour coupling and a positive or inconclusive Kaiser test, drain the reaction vessel.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh activation solution (Step 3 and 4 of Protocol 1).

  • Add the fresh solution to the resin and couple for another 1-2 hours.

  • Proceed with monitoring and washing (Step 5 of Protocol 1).

Frequently Asked Questions (FAQs)

Q: Why is Fmoc-D-Lys(Ac)-OH considered a "difficult" amino acid? A: The difficulty arises not from steric hindrance at the alpha-carbon, but from the neutralization of the side-chain's positive charge. This charge is crucial for disrupting intermolecular hydrogen bonds that lead to peptide aggregation. Without it, the growing peptide chain is more likely to fold into insoluble structures on the resin, blocking reactive sites.[1][3]

Q: Can I use a standard Fmoc-Lys(Boc)-OH and acetylate the lysine on-resin after the synthesis is complete? A: This is a viable alternative strategy. You would synthesize the full peptide using the standard, and more soluble, Fmoc-Lys(Boc)-OH. After completion but before final cleavage, you can selectively deprotect the Boc group (if an orthogonal protecting group strategy is used, like with Fmoc-Lys(Mtt)-OH)[13] and then perform an on-resin acetylation of the side-chain amine. However, this adds extra steps and requires careful optimization of the selective deprotection and acetylation reactions.

Q: Does the choice of resin impact the yield when using Fmoc-D-Lys(Ac)-OH? A: Yes, the resin can have an impact. A resin with a lower loading capacity can sometimes be beneficial for aggregation-prone sequences, as it increases the distance between peptide chains, reducing intermolecular interactions.[3] Additionally, highly acid-sensitive resins like 2-Chlorotrityl chloride (2-CTC) allow for milder cleavage conditions, which can be advantageous for sensitive peptides, though the primary issue with Fmoc-D-Lys(Ac)-OH remains on-resin aggregation during chain elongation.[14][15]

Q: Are there any specific side reactions associated with the acetyl group on the lysine during synthesis? A: The N-acetyl group on the lysine side chain is generally stable to the conditions of Fmoc-SPPS, including repeated exposure to piperidine for Fmoc deprotection and the TFA cocktail for final cleavage. The primary challenges are physical (aggregation) rather than chemical (side reactions).[16][17]

References

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Reid, G. E. (Ed.). (2006). Procedures to Improve Difficult Couplings. In Peptide and Protein Analysis by Mass Spectrometry (pp. 1-15). ResearchGate. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Offer, J. (2018). Response to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?". ResearchGate. [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • MBL International. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • CEM Corporation. Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. [Link]

  • Yalçın, T., & Harrison, A. G. (2014). Specific rearrangement reactions of acetylated lysine containing peptide bn (n = 4-7) ion series. Journal of Mass Spectrometry, 50(1), 166–174. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fmoc-D-Lys(Mtt)-OH in Modern Peptide Synthesis. [Link]

  • Gkeka, P., & Papakyriakou, A. (2015). SPOTing Acetyl-Lysine Dependent Interactions. Molecules, 20(9), 15933–15944. [Link]

  • Hughes, R. M., et al. (2006). Effects of Lysine Acetylation in a β-Hairpin Peptide: Comparison of an Amide−π and a Cation−π Interaction. Journal of the American Chemical Society, 128(45), 14762–14770. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Fmoc-D-Lys(Ac)-OH and Fmoc-D-Lys(Boc)-OH in orthogonal synthesis

An Application Scientist’s Guide to Orthogonal Protection: Fmoc-D-Lys(Ac)-OH vs. Fmoc-D-Lys(Boc)-OH In modern solid-phase peptide synthesis (SPPS), the strategic selection of side-chain protecting groups dictates not onl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Orthogonal Protection: Fmoc-D-Lys(Ac)-OH vs. Fmoc-D-Lys(Boc)-OH

In modern solid-phase peptide synthesis (SPPS), the strategic selection of side-chain protecting groups dictates not only the success of the synthesis but also the biological efficacy of the final therapeutic molecule. When designing protease-resistant peptide analogs, the incorporation of D-amino acids—specifically D-Lysine—is a proven strategy to bypass endogenous enzymatic degradation.

However, the choice between Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(Ac)-OH represents a fundamental divergence in synthetic intent. This guide objectively compares these two critical building blocks, detailing the mechanistic causality behind their use, their behavior under orthogonal cleavage conditions, and field-proven protocols for their integration.

Mechanistic Overview & Causality

The Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy relies on orthogonal protection: the temporary N-alpha protecting group (Fmoc) must be cleaved under conditions that do not affect the side-chain protecting groups, while the side-chain groups must be cleanly removed (or intentionally retained) during final resin cleavage[1].

  • Fmoc-D-Lys(Boc)-OH (Standard Orthogonality): The tert-butyloxycarbonyl (Boc) group protects the ϵ -amine. It is completely stable to the mild bases (e.g., 20% piperidine) used for Fmoc deprotection. However, the Boc urethane linkage is highly acid-labile. During final cleavage with Trifluoroacetic Acid (TFA), acidolysis generates a tert-butyl cation, unmasking a free, positively charged primary amine. This is utilized when the final peptide requires a native lysine side chain for receptor binding, salt-bridge formation, or post-cleavage conjugation[1].

  • Fmoc-D-Lys(Ac)-OH (Permanent Modification): The acetyl (Ac) group forms a robust amide bond with the ϵ -amine. Unlike urethane-based protecting groups, this amide is impervious to both piperidine and high-concentration TFA. The acetyl group is a permanent modification. It is deliberately chosen to neutralize the positive charge of the lysine side chain, which can enhance membrane permeability, mimic epigenetic post-translational modifications (like histone acetylation), or prevent unwanted side reactions during complex macrocyclizations.

SPPS_Workflow cluster_Boc Fmoc-D-Lys(Boc)-OH Pathway cluster_Ac Fmoc-D-Lys(Ac)-OH Pathway Start Peptidyl-Resin Coupling1 Couple Fmoc-D-Lys(Boc)-OH Start->Coupling1 Coupling2 Couple Fmoc-D-Lys(Ac)-OH Start->Coupling2 FmocDeprot1 20% Piperidine in DMF (Fmoc cleaved, Boc stable) Coupling1->FmocDeprot1 Cleavage1 95% TFA Cocktail (Resin cleaved, Boc cleaved) FmocDeprot1->Cleavage1 Result1 Free D-Lysine Amine (NH2) Cleavage1->Result1 FmocDeprot2 20% Piperidine in DMF (Fmoc cleaved, Ac stable) Coupling2->FmocDeprot2 Cleavage2 95% TFA Cocktail (Resin cleaved, Ac stable) FmocDeprot2->Cleavage2 Result2 Acetylated D-Lysine (NH-Ac) Cleavage2->Result2

Workflow comparison of D-Lys(Boc) vs D-Lys(Ac) during standard SPPS and final TFA cleavage.

Head-to-Head Data Comparison

To ensure predictable synthesis outcomes, it is critical to understand the physicochemical differences between these derivatives. The following table summarizes their quantitative and qualitative properties.

PropertyFmoc-D-Lys(Boc)-OHFmoc-D-Lys(Ac)-OH
CAS Number 92122-45-7159766-56-0
Molecular Weight 468.54 g/mol 410.46 g/mol
Side-Chain Linkage Urethane (Carbamate)Amide
Stability to 20% Piperidine Highly StableHighly Stable
Stability to 95% TFA Labile (Cleaves in < 1 hr)Highly Stable (Intact)
Final Side-Chain State Free primary amine (-NH3+)Acetylated amine (-NH-Ac)
Impact on Peptide pI Increases isoelectric point (basic)Neutral (no charge contribution)
Primary Application Native sequence synthesis, conjugationCharge neutralization, lipophilicity

Self-Validating Experimental Protocols

A robust synthetic protocol must include internal checks to validate success. The following methodologies detail the handling of both derivatives, emphasizing the causality behind reagent selection.

Phase 1: Amino Acid Coupling

Both derivatives utilize standard coupling chemistries, but their steric profiles differ. The bulky Boc group can induce local steric hindrance, whereas the smaller acetyl group generally couples with higher kinetic efficiency.

  • Resin Preparation: Swell the Rink Amide or Wang resin in Dimethylformamide (DMF) for 30 minutes.

  • Activation: Dissolve 4.0 equivalents (relative to resin loading) of either Fmoc-D-Lys(Boc)-OH or Fmoc-D-Lys(Ac)-OH in DMF. Add 4.0 eq of HBTU and 8.0 eq of N,N-diisopropylethylamine (DIEA)[2].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow resin beads indicate complete coupling (absence of free primary amines). A blue color dictates a necessary re-coupling step.

Phase 2: Fmoc Deprotection
  • Reagent Addition: Add 20% 4-methylpiperidine in DMF to the resin[2].

  • Agitation: Agitate for 5 minutes, drain, and repeat for an additional 15 minutes. Causality: The first brief treatment neutralizes any residual acid and initiates cleavage; the second ensures complete removal of the Fmoc group via beta-elimination.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove the dibenzofulvene-piperidine adduct.

Phase 3: Global Cleavage & Deprotection

The divergence in chemical behavior occurs here. When using Fmoc-D-Lys(Boc)-OH, the TFA cocktail must contain scavengers to trap the highly reactive tert-butyl cations generated during Boc acidolysis. While Fmoc-D-Lys(Ac)-OH does not generate cations, scavengers are still required for other susceptible amino acids in the sequence.

  • Cocktail Preparation: Prepare a cleavage cocktail of 92.5% TFA, 5% Triisopropylsilane (TIS), and 2.5% Water[2]. Note: If Cys or Met are present, use DODT (e.g., 90% TFA / 5% Water / 2.5% TIS / 2.5% DODT)[3].

  • Cleavage: Add the cocktail to the resin and agitate for 2 to 3 hours at room temperature.

  • Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA solution under a nitrogen stream, then precipitate the crude peptide using ice-cold diethyl ether[2].

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes, discard the supernatant, and wash the pellet twice more with cold ether.

StabilityMatrix LysBoc D-Lys(Boc) Residue TFA Trifluoroacetic Acid (TFA) Cleavage Cocktail LysBoc->TFA LysAc D-Lys(Ac) Residue LysAc->TFA FreeAmine Free Amine (NH3+) + t-Butyl Cation TFA->FreeAmine Acidolysis (Boc loss) IntactAc Intact Acetyl (NH-Ac) TFA->IntactAc No Reaction (Ac stable)

Acidolytic cleavage pathways demonstrating Boc lability versus Acetyl stability in high-concentration TFA.

Application Scientist's Insights & Analytical Validation

Chromatographic Behavior (HPLC): The substitution of a free amine with an acetyl group drastically alters the peptide's polarity. A peptide synthesized with D-Lys(Ac) will exhibit a significantly longer retention time on a C18 Reverse-Phase HPLC column compared to its D-Lys(Boc)-derived counterpart (which yields a hydrophilic free amine post-cleavage). If a D-Lys(Ac) peptide elutes too late, transitioning to a C8 column or increasing the column temperature to 40°C can improve peak shape and recovery.

Mass Spectrometry (LC-MS) Validation: Mass spectrometry serves as the ultimate self-validating checkpoint for these syntheses.

  • For peptides synthesized with Fmoc-D-Lys(Boc)-OH , the expected mass must reflect the loss of the Boc group (-100 Da per lysine residue). The presence of a +100 Da adduct indicates incomplete TFA cleavage, requiring an extension of the cleavage time.

  • For peptides synthesized with Fmoc-D-Lys(Ac)-OH , the expected mass must reflect the retention of the acetyl group (+42 Da relative to the theoretical mass of a free lysine residue). Because the amide bond is highly stable, partial deacetylation during TFA cleavage is virtually non-existent; any missing mass is typically indicative of a failure during the initial amino acid coupling phase rather than cleavage degradation.

References

  • Smolecule. "Buy Fmoc-D-Lys(Boc)-OH | 92122-45-7 - Smolecule: Chemical Reactions". Smolecule.com.
  • Sigma-Aldrich. "Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7". Sigmaaldrich.com.
  • Langmuir. "Mitigating Membrane Biofouling in Protein Production with Zwitterionic Peptides". Acs.org.
  • Sigma-Aldrich. "Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0". Sigmaaldrich.com.
  • Google Patents. "JP2023145581A - Compositions of peptide inhibitors of interleukin-23 receptors". Google.com.

Sources

Comparative

Chiral Purity Validation of Fmoc-D-Lys(Ac)-OH: A Comparative Guide to Enantiomeric Excess Determination

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the stereochemical fidelity of chiral building blocks is non-negotiable. Fmoc-D-Lys(Ac)-OH is a critical synthetic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the stereochemical fidelity of chiral building blocks is non-negotiable. Fmoc-D-Lys(Ac)-OH is a critical synthetic intermediate used to incorporate D-lysine residues with orthogonally protected or permanently acetylated ϵ -amines.

The presence of even trace amounts of the undesired L-enantiomer (Fmoc-L-Lys(Ac)-OH) leads to the exponential accumulation of diastereomeric peptide impurities. Because diastereomers share nearly identical physicochemical properties, they are notoriously difficult to separate during final preparative Reversed-Phase HPLC (RP-HPLC)[1]. Therefore, validating the enantiomeric excess (ee) of the starting material to ≥99.5% is a mandatory, self-validating quality control step before synthesis begins[2].

This guide objectively compares the two dominant analytical methodologies for determining the chiral purity of Fmoc-D-Lys(Ac)-OH, detailing the mechanistic causality behind each technique and providing field-proven, step-by-step protocols.

The Causality of Chiral Analysis

Standard achiral C18 RP-HPLC is excellent for determining chemical purity but is fundamentally blind to enantiomeric impurities. Enantiomers possess identical dipole moments and hydrophobicities in an achiral environment[1]. To separate them, the analytical system must introduce a chiral environment to form diastereomeric complexes. This is achieved through two primary pathways:

  • Direct Method (Chiral HPLC): The intact enantiomers form transient diastereomeric complexes with a Chiral Stationary Phase (CSP)[3].

  • Indirect Method (Derivatization): The enantiomers are chemically reacted with a chiral derivatizing agent to form permanent diastereomers, which can then be separated on standard achiral C18 columns[4].

G Start Fmoc-D-Lys(Ac)-OH Sample Decision Need intact Fmoc analysis? Start->Decision ChiralHPLC Direct Chiral HPLC (Polysaccharide CSP) Decision->ChiralHPLC Yes (Non-destructive) Deprotect Fmoc Deprotection (Mild Base) Decision->Deprotect No (Derivatization) Marfeys Marfey's Derivatization (L-FDAA) Deprotect->Marfeys RPHPLC RP-UPLC-MS/MS Analysis Marfeys->RPHPLC

Caption: Decision tree for selecting Fmoc-D-Lys(Ac)-OH chiral validation workflows.

Objective Comparison of Analytical Methodologies

Direct Chiral HPLC (The Gold Standard)

Mechanism: This method utilizes polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Lux Cellulose-2 or CHIRALPAK IC)[2][3]. The intact Fmoc-D-Lys(Ac)-OH enantiomers interact differently with the chiral grooves of the stationary phase via hydrogen bonding, dipole-dipole interactions, and π−π interactions driven by the Fmoc fluorenyl ring[3]. Expertise Insight: This is the preferred method for routine batch release because it is non-destructive and measures the molecule exactly as it will be used in SPPS.

Marfey's Reagent Derivatization + RP-UPLC-MS

Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent, L-FDAA) reacts with free primary amines via nucleophilic aromatic substitution to form highly stable diastereomers[4]. Expertise Insight (The Acetyl Advantage): Marfey's reagent requires a free amine, meaning the Fmoc group must be quantitatively removed prior to derivatization[5]. In standard lysine analysis, the presence of two primary amines ( α and ϵ ) leads to complex bis-Marfey's adducts with varying reaction kinetics[4]. However, because the ϵ -amine of Fmoc-D-Lys(Ac)-OH is covalently protected by an acetyl (Ac) group, it cannot act as a nucleophile. This fortuitously ensures a clean, pseudo-first-order formation of the mono-derivatized product exclusively at the α -amine, making quantification highly accurate.

Quantitative Performance Comparison
ParameterDirect Chiral HPLCMarfey's Derivatization (RP-UPLC-MS)
Analyte State Intact (Fmoc-protected)Deprotected ( α -amine free)
Column Required Expensive CSP (e.g., Lux Cellulose-2)Standard C18 (Achiral)
Sample Prep Time < 5 minutes~90 minutes (Deprotection + Reaction)
Limit of Detection ~0.05% to 0.1% ee< 0.01% ee (Highly sensitive via MS/MS)
Resolution ( Rs​ ) 1.5 - 3.0 (Method dependent)> 3.0 (Baseline separation standard)
Primary Use Case Routine QA/QC batch releaseTrace impurity profiling / Metabolite analysis

Experimental Protocols: Self-Validating Systems

Trustworthiness in chiral analysis requires a self-validating system. In both protocols below, a mandatory "spiking experiment" is utilized. By deliberately spiking the Fmoc-D-Lys(Ac)-OH sample with 0.5% w/w of the undesired Fmoc-L-Lys(Ac)-OH reference standard, the analyst validates that the chromatographic conditions successfully resolve the enantiomers and that the limit of quantitation is sufficient to detect trace impurities[3].

Protocol 1: Direct Chiral HPLC Analysis

Causality of Mobile Phase: The addition of 0.1% Trifluoroacetic acid (TFA) is critical. TFA suppresses the ionization of the C-terminal carboxylic acid of the amino acid, ensuring sharp peak shapes and preventing secondary, non-enantioselective ionic interactions with the stationary phase[2].

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Lux Cellulose-2 column (250 x 4.6 mm, 5 µm) with a mobile phase of Acetonitrile / Water (60:40, v/v) containing 0.1% TFA[2]. Set the column oven to 25°C.

  • Sample Preparation: Dissolve 1.0 mg of the Fmoc-D-Lys(Ac)-OH sample in 1.0 mL of the mobile phase.

  • Validation Spike: Prepare a separate vial containing 1.0 mg/mL of the sample spiked with 5 µg/mL of Fmoc-L-Lys(Ac)-OH (0.5% impurity control).

  • Execution: Inject 10 µL of the sample. Run an isocratic elution at a constant flow rate of 1.0 mL/min for 25 minutes[2].

  • Detection: Monitor the elution profile using a UV detector at 254 nm or 265 nm (optimal for the Fmoc chromophore)[1].

  • Data Analysis: Integrate the peaks. The ee is calculated as: %ee=(AreaD​+AreaL​)(AreaD​−AreaL​)​×100 .

Protocol 2: Marfey's Derivatization and RP-UPLC-MS

Causality of Extraction: Fmoc removal generates dibenzofulvene, a highly hydrophobic byproduct that can foul the C18 column and suppress MS ionization. A hexane extraction step is mandatory to selectively remove this byproduct while retaining the polar, deprotected amino acid in the aqueous layer[5].

G A Fmoc-D-Lys(Ac)-OH (Protected) B NaOH / Acetone (Fmoc Cleavage) A->B C H-D-Lys(Ac)-OH (Free α-amine) B->C Hexane wash D L-FDAA + TEA (Marfey's Reagent) C->D E L,D-Diastereomer (Stable for C18) D->E 40°C, 60 min

Caption: Mechanistic sequence for the indirect chiral validation of Fmoc-D-Lys(Ac)-OH using Marfey's reagent.

Step-by-Step Methodology:

  • Fmoc Deprotection: Dissolve 2.0 mg of Fmoc-D-Lys(Ac)-OH in 1.0 mL of acetone. Add 0.1 mL of 1N NaOH and agitate at room temperature for 10 minutes[5].

  • Byproduct Extraction: Add 1.0 mL of hexane to the vial. Vortex vigorously, allow the two layers to separate, and carefully pipette off and discard the upper organic (hexane) layer[5].

  • Neutralization: Adjust the pH of the remaining aqueous layer to 7.0–7.5 using 1N HCl[5].

  • Derivatization: Transfer 20 µL of the neutralized sample to a new vial. Add 40 µL of 20 mM Marfey's reagent (L-FDAA in acetone) and 10 µL of 0.5 M Triethylamine (TEA)[4].

  • Incubation: Seal the vial and incubate at 40°C for 60 minutes to ensure complete pseudo-first-order conversion.

  • Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl. Dilute to 200 µL with 20% acetonitrile containing 0.1% formic acid[4].

  • UPLC-MS Analysis: Inject 2 µL onto a C18 UPLC column (e.g., BEH C18, 1.7 µm). Elute using a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid). Monitor via MS/MS in negative ion mode for the specific mass transitions of the Marfey-derivatized Lys(Ac)[4].

References

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.[Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing.[Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Lys(Ac)-OH

Welcome to your comprehensive guide on the safe and compliant disposal of Fmoc-D-Lys(Ac)-OH. As a staple in modern solid-phase peptide synthesis (SPPS), the handling and disposal of this reagent demand meticulous attenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your comprehensive guide on the safe and compliant disposal of Fmoc-D-Lys(Ac)-OH. As a staple in modern solid-phase peptide synthesis (SPPS), the handling and disposal of this reagent demand meticulous attention to detail to ensure laboratory safety, environmental integrity, and regulatory compliance. This document provides an in-depth, procedural framework designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal, a thorough understanding of the potential hazards associated with Fmoc-D-Lys(Ac)-OH is paramount. Based on data for the compound and structurally similar Fmoc-protected amino acids, it is classified as an irritant.[1]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2]

The causality behind these classifications lies in the chemical nature of fine organic powders and the reactivity of the Fmoc protecting group's degradation byproducts. To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory safety protocol.

PPE Category Specification Rationale
Eye Protection Safety glasses with side-shields or goggles.Prevents airborne powder from causing serious eye irritation.[2][3]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling.[2][3]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved P95 or P1 respirator.Recommended when handling large quantities or if dust generation is unavoidable, to prevent respiratory tract irritation.[2]

Always handle Fmoc-D-Lys(Ac)-OH in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of Fmoc-D-Lys(Ac)-OH requires segregating waste into distinct streams. All waste generated must be treated as hazardous chemical waste.[5][6] Never dispose of this chemical or its containers in regular trash or down the sink.[6][7]

Workflow 1: Solid Waste Disposal (Unused/Expired Chemical)
  • Container Selection: Obtain a dedicated, sealable hazardous waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail). The container must be in good condition, free of leaks or external residue.[5]

  • Labeling: Immediately label the container with a "Hazardous Waste" label.[8] The label must clearly state:

    • The full chemical name: "Fmoc-D-Lys(Ac)-OH"

    • The primary hazards: "Irritant"

    • The date accumulation begins.

  • Transfer: Carefully transfer the solid Fmoc-D-Lys(Ac)-OH into the labeled hazardous waste container. Use dedicated, clean spatulas. Avoid creating dust during the transfer.[2][3]

  • Storage: Seal the container tightly and store it in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Pickup: Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste contractor.[6][10]

Workflow 2: Contaminated Disposables (Gloves, Weigh Paper, Pipette Tips)
  • Segregation: All disposable items that have come into direct contact with Fmoc-D-Lys(Ac)-OH are considered hazardous waste.

  • Collection: Place these items into a dedicated solid hazardous waste container, separate from non-hazardous lab trash. This container should be clearly labeled as "Solid Hazardous Waste" and list the chemical contaminant.[10][11]

  • Disposal: The container should be sealed, stored in the SAA, and disposed of through your institution's EHS-managed waste program.[7]

Workflow 3: Contaminated Non-Disposables (Glassware, Spatulas)
  • Initial Decontamination: Before standard washing, decontaminate glassware by rinsing it with a suitable organic solvent, such as ethanol or isopropanol.[11] This helps to solubilize and remove residual chemical.

  • Rinsate Collection: Crucially, this initial rinsate is hazardous liquid waste. It must be collected in a separate, clearly labeled hazardous liquid waste container.[11] Do not pour it down the drain.

  • Final Cleaning: After the initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.

  • Rinsate Disposal: The collected solvent rinsate should be disposed of via the hazardous liquid waste stream, managed by your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from Fmoc-D-Lys(Ac)-OH.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Disposal Pathways cluster_3 Final Disposition Start Fmoc-D-Lys(Ac)-OH Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Hazardous Waste Container (Unused chemical, contaminated disposables) WasteType->SolidWaste Solid Powder or Contaminated Disposable LiquidWaste Liquid Hazardous Waste Container (Contaminated solvent rinsate) WasteType->LiquidWaste Liquid Solution (e.g., from spill cleanup) Decon Decontaminate with Solvent WasteType->Decon Contaminated Non-Disposable (Glassware) SAA Store in Labeled Container in Satellite Accumulation Area (SAA) SolidWaste->SAA LiquidWaste->SAA Decon->LiquidWaste Collect Rinsate Wash Proceed to Standard Glassware Washing Decon->Wash EHS Arrange Pickup by EHS/ Licensed Waste Contractor SAA->EHS

Sources

Handling

Personal protective equipment for handling Fmoc-D-Lys(Ac)-OH

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a compliance checklist, but as an integrated system of risk mitigation and experimental precision. Fmoc-D-Lys(Ac)-OH (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a compliance checklist, but as an integrated system of risk mitigation and experimental precision.

Fmoc-D-Lys(Ac)-OH (CAS: 320410-22-8) is a highly specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce acetylated D-lysine residues into peptide therapeutics [1]. While the D-chirality provides critical resistance against enzymatic degradation, and the acetyl group neutralizes the side-chain charge for epigenetic targeting, the physical properties of this compound demand precise handling protocols.

While the amino acid derivative itself presents a low acute toxicity profile, its application requires dissolution in hazardous polar aprotic solvents (e.g., DMF, NMP) and activation with potent coupling reagents [2]. Therefore, your safety strategy must account for the entire operational workflow , not just the dry powder.

The following guide establishes a self-validating logistical and safety framework for handling Fmoc-D-Lys(Ac)-OH, ensuring both personnel protection and stoichiometric integrity.

Quantitative Data & Hazard Assessment

To design an effective safety protocol, we must first understand the physical and chemical parameters of the compound. The table below summarizes the quantitative data and the operational causality behind each hazard.

Property / ParameterValue / DescriptionCausality / Operational Impact
CAS Number 320410-22-8Unique identifier for safety tracking, inventory management, and disposal logging.
Molecular Weight 410.47 g/mol Required for precise molar calculations during SPPS coupling cycles.
Physical State White to off-white powderFine particulates are highly prone to static charge, posing an aerosolization and inhalation risk.
Solubility Soluble in DMF, NMP, DCMDictates the choice of coupling solvent; requires chemical-resistant PPE during the dissolution phase.
Storage Temp. 2 to 8 °C (Refrigerated)Prevents thermal degradation. Critical: Must equilibrate to room temperature before opening to prevent moisture condensation, which degrades the Fmoc protecting group.

Personal Protective Equipment (PPE) Matrix

PPE selection must be dictated by the most hazardous component of the workflow. In SPPS, this is typically the solvent system used to dissolve the Fmoc-D-Lys(Ac)-OH. Every piece of PPE must be part of a self-validating system where its integrity is confirmed prior to use.

PPE CategorySpecificationCausality & Validation Protocol
Hand Protection Nitrile gloves (≥0.11 mm thickness)Protects against mild skin irritation and incidental solvent exposure. Validation: Perform a manual air-inflation test prior to donning to ensure no micro-tears exist.
Eye Protection ANSI Z87.1 Safety GogglesPrevents particulate ingress during weighing and solvent splashes during dissolution. Validation: Ensure a tight, gap-free seal against the face.
Body Protection Cotton/Polyester Lab CoatShields street clothing from powder contamination. Validation: Coat must be fully buttoned with cuffs completely covering the wrists.
Respiratory N95/FFP2 Particulate MaskRequired only if weighing outside of a certified fume hood. Validation: Perform a positive/negative pressure seal check before handling the powder.

Standard Operating Procedure (SOP): Safe Handling & Reagent Preparation

This step-by-step methodology ensures that the transfer of Fmoc-D-Lys(Ac)-OH from storage to the automated peptide synthesizer is conducted safely and accurately.

Step 1: Thermal Equilibration & Environmental Validation

  • Action: Remove the Fmoc-D-Lys(Ac)-OH vial from the 2–8 °C refrigerator and allow it to sit in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial in a humid lab causes immediate condensation. Water reacts with activated amino acids, destroying coupling efficiency.

  • Validation: Touch the vial; it must be completely at room temperature. Verify the fume hood magnehelic gauge reads a face velocity of 80–120 fpm.

Step 2: PPE Donning & Integrity Verification

  • Action: Don the lab coat, safety goggles, and pre-inspected nitrile gloves.

  • Causality: Establishes the primary barrier against the upcoming solvent exposure.

Step 3: Anti-Static Weighing Protocol

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood (or static enclosure). Use an anti-static U-shaped spatula to transfer the powder.

  • Causality: Fmoc-protected amino acids accumulate static electricity. Unmitigated static causes the powder to repel from the spatula, aerosolizing into the breathing zone and ruining stoichiometric accuracy.

  • Validation: Observe the powder behavior. If the powder "jumps" or clings to the spatula, activate a zero-ionizer fan before proceeding.

Step 4: Solvent Dissolution & Activation

  • Action: Transfer the weighed Fmoc-D-Lys(Ac)-OH to a clean, dry vial. Add the required volume of Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), followed by your coupling reagents (e.g., HATU, Oxyma/DIC).

  • Causality: The powder is biologically benign, but DMF is a known reproductive toxin and readily permeates the skin. The hazard profile shifts dramatically at this step.

  • Validation: Visually confirm a completely clear solution. Any turbidity indicates incomplete dissolution, which will clog the fluidic lines of the peptide synthesizer.

Step 5: Synthesizer Integration

  • Action: Cap the vial securely and transfer it to the designated amino acid rack on the automated peptide synthesizer.

Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation throughout the handling process.

G Start Fmoc-D-Lys(Ac)-OH Operational Workflow Hazard Hazard Assessment: Particulate Dust & Mild Irritant Start->Hazard PPE PPE Donning: Nitrile, Goggles, Lab Coat Hazard->PPE Env Engineering Controls: Fume Hood (80-120 fpm) Hazard->Env Weigh Weighing Protocol: Anti-Static Mitigation PPE->Weigh Env->Weigh Dissolve Solvent Dissolution: DMF/NMP + Activators Weigh->Dissolve Waste Waste Disposal: Incineration Protocol Weigh->Waste Solid Spill Synthesizer SPPS Integration: Automated Transfer Dissolve->Synthesizer Synthesizer->Waste

Figure 1: End-to-end operational workflow for handling Fmoc-D-Lys(Ac)-OH in peptide synthesis.

Spill Response & Waste Disposal Protocols

A robust safety culture requires proactive planning for accidental releases. Because the chemical state of Fmoc-D-Lys(Ac)-OH changes during the workflow, your spill response must adapt accordingly.

Scenario A: Solid Spill (Dry Powder)

  • Do not sweep dry. Dry sweeping aerosolizes the fine particulates.

  • Lightly dampen an absorbent paper towel with water or ethanol.

  • Gently wipe up the powder, folding the towel inward to trap the chemical.

  • Place the contaminated towels into a sealed, labeled solid hazardous waste container.

Scenario B: Liquid Spill (Dissolved in DMF/NMP)

  • Immediately ensure the fume hood sash is lowered to maximize ventilation, as DMF vapors are highly hazardous.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized solvent spill pads).

  • Using a plastic scoop, transfer the saturated absorbent into a heavy-duty, sealable chemical waste bag.

  • Wash the spill area with soap and water to remove residual solvent.

Disposal Logistics

  • Solid Waste: Empty vials, contaminated gloves, and solid spill debris must be disposed of as solid chemical waste.

  • Liquid Waste: Unused activated amino acid solutions must be collected in a designated halogen-free organic waste carboy (unless DCM was used, which requires a halogenated waste stream).

  • Regulatory Compliance: Never flush Fmoc-protected amino acids or their solvent mixtures down the drain. All waste must be routed to a licensed facility for high-temperature incineration [2].

References

  • PubChem. "Fmoc-D-Lys(Ac)-OH | C23H26N2O5 | CID 95473865". National Center for Biotechnology Information. URL:[Link][1]

  • Anaspec, Inc. "Safety Data Sheet (SDS): Fmoc - Lys(Ac) - OH". URL:[Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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